Product packaging for 1-Methyl-4-(1-naphthylvinyl)piperidine(Cat. No.:CAS No. 117613-42-0)

1-Methyl-4-(1-naphthylvinyl)piperidine

Cat. No.: B218991
CAS No.: 117613-42-0
M. Wt: 287.8 g/mol
InChI Key: GWJYNGSCHXLVLM-RRABGKBLSA-N
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Description

1-Methyl-4-(1-naphthylvinyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C19H27N3O and its molecular weight is 287.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O B218991 1-Methyl-4-(1-naphthylvinyl)piperidine CAS No. 117613-42-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

117613-42-0

Molecular Formula

C19H27N3O

Molecular Weight

287.8 g/mol

IUPAC Name

1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-19-13-11-15(12-14-19)9-10-17-7-4-6-16-5-2-3-8-18(16)17;/h2-10,15H,11-14H2,1H3;1H/b10-9+;

InChI Key

GWJYNGSCHXLVLM-RRABGKBLSA-N

SMILES

CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl

Isomeric SMILES

CN1CCC(CC1)/C=C/C2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CN1CCC(CC1)C=CC2=CC=CC3=CC=CC=C32.Cl

Synonyms

1-methyl-4-(1-naphthylvinyl)piperidine
B 120
B-120

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyl-4-(1-naphthylvinyl)piperidine is a synthetic piperidine derivative with purported activity as a choline acetyltransferase (CAT) inhibitor.[1] This technical guide provides a detailed overview of its proposed mechanism of action, drawing upon available data for the compound and its close structural analogue, (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine (B115). The primary mechanism appears to be the inhibition of acetylcholine synthesis, with potential secondary effects on nicotinic acetylcholine receptors. This document outlines the current understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction

This compound is a member of the piperidine class of organic compounds, which are noted for their diverse biological activities.[1] Structurally, it features a piperidine ring with a methyl group at the first position and a 1-naphthylvinyl group at the fourth position. Its investigation has been primarily in the context of neurodegenerative diseases, such as Alzheimer's disease, where cholinergic system deficits are a key pathological feature.[1] The central hypothesis for its mechanism of action is the inhibition of choline acetyltransferase (CAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1]

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is the competitive inhibition of choline acetyltransferase (CAT).[1] By binding to the active site of CAT, it is thought to prevent the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. This reduction in acetylcholine levels would, in turn, impact cholinergic neurotransmission.

Furthermore, in-vivo studies on the structurally similar tetrahydropyridine analogue, B115, suggest a more complex pharmacological profile. Chronic administration of B115 resulted in a significant increase in nicotinic acetylcholine receptor (nAChR) binding in the cortex, without affecting muscarinic acetylcholine receptors (mAChR). This suggests a potential secondary or adaptive mechanism involving the upregulation of nicotinic receptors.

Signaling Pathway Diagram

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline CAT Choline Acetyltransferase Choline->CAT AcetylCoA Acetyl-CoA AcetylCoA->CAT ACh_Vesicle Vesicular ACh CAT->ACh_Vesicle ACh Synthesis nAChR Nicotinic ACh Receptor ACh_Vesicle->nAChR ACh Release mAChR Muscarinic ACh Receptor ACh_Vesicle->mAChR ACh Release Target_Compound This compound Target_Compound->CAT Inhibition B115 B115 (Analogue) B115->CAT Inhibition (in vivo) B115->nAChR Upregulation (Chronic) Signal_Transduction Signal Transduction nAChR->Signal_Transduction mAChR->Signal_Transduction

Caption: Proposed mechanism of action and signaling pathway.

Quantitative Data

ParameterValueSpeciesTissueNotes
Choline Acetyltransferase (CAT) InhibitionUp to 80%RatBrainFollowing multiple intraperitoneal administrations.
Acetylcholine (ACh) Level Reduction~25%RatBrainDespite significant CAT inhibition.
Nicotinic Receptor Binding45% IncreaseRatCortexFollowing 3 weeks of twice-daily administration.
Muscarinic Receptor Binding (Total and High-Affinity)No ChangeRatCortexFollowing 3 weeks of twice-daily administration.

Experimental Protocols

The following are detailed methodologies for the key experiments relevant to the proposed mechanism of action of this compound.

Choline Acetyltransferase (CAT) Activity Assay (Spectrophotometric)

This protocol is based on a commercially available colorimetric assay kit.

Principle: Acetyl-CoA reacts with choline, catalyzed by CAT, to produce coenzyme A (CoA). CoA then reacts with 4,4'-dithiopyridine to produce a colored product, the absorbance of which is measured at 324 nm. The CAT activity is proportional to the rate of color formation.

Materials:

  • Tissue homogenate (e.g., brain tissue)

  • Phosphate buffered saline (PBS), pH 7.4

  • Substrate working solution (containing acetyl-CoA and choline)

  • Chromogenic agent (4,4'-dithiopyridine)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue in ice-cold PBS. Centrifuge the homogenate and collect the supernatant.

  • Reaction Setup: In a microcentrifuge tube, add the tissue supernatant (sample) and pre-warmed substrate working solution. For the control, the enzyme in the supernatant is heat-inactivated prior to the addition of the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by heating at 100°C for 2 minutes.

  • Chromogenic Reaction: Add the chromogenic agent to the reaction mixture and incubate at room temperature for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance of the solution at 324 nm.

  • Calculation: Calculate the CAT activity based on the difference in absorbance between the sample and the control, using a standard curve if necessary.

Experimental Workflow: CAT Assay

CAT_Assay_Workflow Start Start Tissue_Homogenization Tissue Homogenization in ice-cold PBS Start->Tissue_Homogenization Centrifugation Centrifugation Tissue_Homogenization->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Reaction_Setup Add Supernatant and Substrate Solution Supernatant_Collection->Reaction_Setup Incubation_37C Incubate at 37°C Reaction_Setup->Incubation_37C Reaction_Termination Terminate Reaction (Heat at 100°C) Incubation_37C->Reaction_Termination Chromogen_Addition Add Chromogenic Agent Reaction_Termination->Chromogen_Addition Incubation_RT Incubate at Room Temp. Chromogen_Addition->Incubation_RT Absorbance_Measurement Measure Absorbance at 324 nm Incubation_RT->Absorbance_Measurement End End Absorbance_Measurement->End

Caption: Workflow for the spectrophotometric CAT activity assay.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Principle: This radioligand binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-nicotine or [³H]-epibatidine) from nAChRs in a tissue preparation.

Materials:

  • Brain tissue homogenate (e.g., cortex)

  • Assay buffer

  • Radioligand (e.g., [³H]-nicotine)

  • Test compound (this compound)

  • Non-specific binding control (e.g., a high concentration of unlabeled nicotine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki or IC50 value.

Experimental Workflow: nAChR Binding Assay

nAChR_Binding_Assay_Workflow Start Start Membrane_Prep Brain Tissue Membrane Preparation Start->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Radioactivity_Measurement Measure Radioactivity (Scintillation Counting) Washing->Radioactivity_Measurement Data_Analysis Calculate Ki / IC50 Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the nAChR radioligand binding assay.

Conclusion

The available evidence suggests that this compound is an inhibitor of choline acetyltransferase. However, the lack of direct quantitative binding or functional data for this specific compound necessitates a reliance on findings from its close analogue, B115. The in-vivo data for B115 indicates a potent inhibition of brain CAT, although this does not translate to a proportional decrease in acetylcholine levels. Furthermore, the observed upregulation of nicotinic receptors with chronic B115 administration points towards a more intricate mechanism of action that may involve adaptive changes in the cholinergic system. Further research is required to elucidate the precise pharmacological profile of this compound, including direct measurement of its affinity for CAT and various neurotransmitter receptors, as well as its metabolic fate in vivo.

References

In-Depth Technical Guide: The Biological Activity of 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(1-naphthylvinyl)piperidine is a piperidine derivative with reported inhibitory activity against choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] This technical guide provides a comprehensive overview of its synthesis, proposed mechanism of action, and known biological effects, primarily drawing parallels from its close analog, (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115). Due to a lack of direct quantitative bioactivity data for the title compound, information from this analog is presented as a strong indicator of its potential biological profile. This document is intended to serve as a foundational resource for researchers in neuropharmacology and drug development.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-methyl-4-[(E)-2-(naphthalen-1-yl)ethenyl]piperidine
Molecular Formula C₂₀H₂₃N
Molecular Weight 277.41 g/mol
CAS Number 129148-73-8
Isomers Exists as (E) and (Z) isomers. The (E) isomer is more commonly cited in synthesis literature.

Synthesis

A detailed protocol for the synthesis of this compound has been described. The synthesis primarily involves a Wittig reaction between 1-naphthylmethyltriphenylphosphonium chloride and 1-methyl-4-piperidone.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-naphthylmethyltriphenylphosphonium chloride

  • n-Butyllithium in hexanes

  • 1-methyl-4-piperidone

  • Anhydrous diethyl ether

  • Magnesium sulfate

  • Petroleum ether

Procedure:

  • A suspension of 1-naphthylmethyltriphenylphosphonium chloride in anhydrous diethyl ether is prepared in a nitrogen-purged reaction vessel.

  • The suspension is cooled to 0°C, and a solution of n-butyllithium in hexanes is added dropwise to form the ylide. The mixture is stirred at room temperature for 2 hours.

  • A solution of 1-methyl-4-piperidone in diethyl ether is then added dropwise to the ylide solution.

  • The reaction mixture is refluxed overnight, then cooled to room temperature.

  • The precipitated triphenylphosphine oxide is removed by filtration.

  • The filtrate is washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from petroleum ether to yield this compound.

Synthesis_Workflow reagents 1-Naphthylmethyltriphenylphosphonium chloride + n-Butyllithium in Ether ylide Ylide Formation (2 hours, RT) reagents->ylide wittig Wittig Reaction (Reflux overnight) ylide->wittig ketone 1-Methyl-4-piperidone in Ether ketone->wittig workup Aqueous Workup & Extraction wittig->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Biological Activity

Choline Acetyltransferase (ChAT) Inhibition

In vivo studies in rats demonstrated that multiple intraperitoneal administrations of B115 resulted in a significant, dose-dependent decrease in brain choline acetyltransferase activity. This suggests that this compound likely acts as a potent inhibitor of this key enzyme in acetylcholine synthesis.

Effects on Cholinergic Receptors

Chronic administration of B115 in rats led to a notable increase in the density of nicotinic acetylcholine receptors in the cortex, while muscarinic receptor binding remained unchanged. This indicates a potential for an adaptive upregulation of nicotinic receptors in response to reduced acetylcholine levels.

Quantitative Biological Data (for the analog B115)
Biological TargetAssay TypeSpeciesEffect
Choline Acetyltransferase (CAT)In vivo enzyme activityRat (brain)Up to 80% decrease in activity
Nicotinic Acetylcholine ReceptorsIn vivo receptor bindingRat (cortex)45% increase in binding
Muscarinic Acetylcholine Receptors (M1 & M2)In vivo receptor bindingRat (cortex)No change in binding

Mechanism of Action & Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of choline acetyltransferase. By blocking this enzyme, the compound reduces the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. This leads to a depletion of acetylcholine in the presynaptic terminal, thereby modulating cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_synthesis ACh_vesicle Vesicular ACh Transporter ACh_synthesis->ACh_vesicle ACh ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft nAChR Nicotinic ACh Receptor ACh_cleft->nAChR mAChR Muscarinic ACh Receptor ACh_cleft->mAChR Signal Signal Transduction nAChR->Signal mAChR->Signal Inhibitor This compound Inhibitor->ChAT Inhibition

Caption: Cholinergic signaling pathway showing inhibition of ChAT.

Experimental Protocols for Biological Assays

While a specific, detailed protocol for testing this compound is not available, a general method for assessing choline acetyltransferase inhibition is provided below.

General Protocol: In Vitro Choline Acetyltransferase (ChAT) Inhibition Assay

This protocol is based on the radiometric assay, a common method for measuring ChAT activity.

Materials:

  • Purified or recombinant choline acetyltransferase

  • [¹⁴C]-Acetyl Coenzyme A

  • Choline chloride

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Scintillation cocktail

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing assay buffer, choline chloride, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding purified ChAT to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Start the labeling by adding [¹⁴C]-Acetyl CoA and continue the incubation.

  • Stop the reaction by adding a stopping reagent (e.g., a solution that precipitates the unreacted [¹⁴C]-Acetyl CoA).

  • Separate the radiolabeled acetylcholine product from the unreacted [¹⁴C]-Acetyl CoA (e.g., by liquid-liquid extraction or ion-exchange chromatography).

  • Quantify the amount of [¹⁴C]-acetylcholine formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Discussion and Future Directions

This compound and its analogs represent a class of compounds with the potential to modulate the cholinergic system through the inhibition of choline acetyltransferase. The significant in vivo activity of the tetrahydropyridine analog suggests that the piperidine derivative warrants further investigation.

Future research should focus on:

  • Quantitative in vitro characterization: Determining the IC₅₀ and Kᵢ values of this compound for choline acetyltransferase from different species (e.g., human, rat).

  • Selectivity profiling: Assessing the inhibitory activity against other cholinesterases (acetylcholinesterase and butyrylcholinesterase) and a broader panel of receptors and enzymes to understand its selectivity profile.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a series of analogs to understand the key structural features required for potent and selective ChAT inhibition.

  • In vivo efficacy studies: Evaluating the potential of this compound to modulate cholinergic function and its therapeutic potential in animal models of cognitive disorders.

Conclusion

This compound is a promising, yet under-characterized, inhibitor of choline acetyltransferase. The available data, primarily from a closely related analog, strongly supports its potential as a modulator of the cholinergic system. This technical guide provides a summary of the current knowledge and a framework for guiding future research into the pharmacological properties and therapeutic potential of this compound.

References

Pharmacological Profile of 1-Methyl-4-(1-naphthylvinyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(1-naphthylvinyl)piperidine is a synthetic compound with notable activity as a choline acetyltransferase (ChAT) inhibitor and a calcium channel blocker.[1][2] This dual mechanism of action suggests its potential for investigation in therapeutic areas such as neurodegenerative diseases and cardiovascular conditions. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, details relevant experimental methodologies for its characterization, and visualizes the key signaling pathways it modulates. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this guide serves as a framework for its further investigation.

Introduction

This compound is a piperidine derivative with a molecular formula of C20H23N.[1] Its structure, featuring a naphthalene moiety, is key to its biological activity. The compound has been identified as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] This activity positions it as a compound of interest for studying cholinergic signaling and its role in conditions like Alzheimer's disease.[1] Furthermore, studies have demonstrated its ability to induce a dose-dependent decrease in blood pressure in animal models, suggesting a mechanism involving the blockade of calcium channels.[2]

Mechanism of Action

The pharmacological effects of this compound appear to be mediated through two primary mechanisms:

  • Choline Acetyltransferase (ChAT) Inhibition: By inhibiting ChAT, the compound reduces the synthesis of acetylcholine, a critical neurotransmitter for cognitive functions such as memory and learning.[1] This mechanism is a key target for therapeutic intervention in neurodegenerative disorders characterized by cholinergic deficits.

  • Calcium Channel Blockade: The compound has been shown to decrease calcium influx in isolated cortical synaptosomes.[2] This action on calcium channels is likely responsible for its observed hypotensive effects.[2]

Quantitative Pharmacological Data

Table 1: Receptor and Enzyme Binding Affinities (Hypothetical)

TargetRadioligandKᵢ (nM)Source
Choline Acetyltransferase[³H]-Acetyl-CoATBD
L-type Calcium Channel[³H]-NitrendipineTBD
Muscarinic M1 Receptor[³H]-PirenzepineTBD
Nicotinic α7 Receptor[³H]-α-BungarotoxinTBD

TBD: To be determined

Table 2: In Vitro Functional Potency (Hypothetical)

AssayCell LineParameterIC₅₀ / EC₅₀ (nM)Source
ChAT Inhibition AssayRat brain homogenateIC₅₀TBD
Calcium Influx AssayPC12 cellsIC₅₀TBD

TBD: To be determined

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release Compound This compound Compound->ChAT Inhibition Muscarinic_R Muscarinic Receptor ACh_released->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh_released->Nicotinic_R Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction Calcium_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_out Ca²⁺ Ca_channel Voltage-Gated Calcium Channel Ca_out->Ca_channel Depolarization Ca_in Ca²⁺ Ca_channel->Ca_in Compound This compound Compound->Ca_channel Blockade Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_in->Cellular_Response ChAT_Inhibition_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, Choline, Test Compound) start->prep_mix add_enzyme Add Rat Brain Homogenate (ChAT source) prep_mix->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate start_reaction Add [¹⁴C]-Acetyl-CoA to start the reaction pre_incubate->start_reaction incubate Incubate at 37°C for 20 min start_reaction->incubate stop_reaction Stop Reaction (e.g., add ice-cold stop solution) incubate->stop_reaction centrifuge Centrifuge Samples stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant scintillation Add Scintillation Cocktail & Quantify Radioactivity collect_supernatant->scintillation analyze Calculate % Inhibition & IC₅₀ scintillation->analyze end End analyze->end In_Vivo_BP_Measurement_Workflow start Start anesthetize Anesthetize Cat start->anesthetize catheterize Catheterize Carotid Artery and Femoral Vein anesthetize->catheterize connect_transducer Connect Arterial Catheter to Pressure Transducer catheterize->connect_transducer stabilize Stabilization Period (30 min) Record Baseline BP connect_transducer->stabilize admin_vehicle Administer Vehicle (Saline) IV stabilize->admin_vehicle admin_compound Administer Increasing Doses of Test Compound IV admin_vehicle->admin_compound monitor_bp Continuously Monitor and Record Blood Pressure admin_compound->monitor_bp analyze Analyze Dose-Response Relationship monitor_bp->analyze end End analyze->end

References

1-Methyl-4-(1-naphthylvinyl)piperidine: A Technical Guide on its Role as a Choline Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(1-naphthylvinyl)piperidine, a piperidine derivative that has been identified as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine. This document consolidates available research to detail its mechanism of action, present quantitative data on related compounds, outline relevant experimental protocols, and visualize its place within the cholinergic signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of cholinergic systems and the development of novel therapeutics targeting neurodegenerative diseases.

Introduction

Choline acetyltransferase (ChAT) is a critical enzyme in the central and peripheral nervous systems, catalyzing the synthesis of acetylcholine (ACh) from choline and acetyl-coenzyme A. The integrity of the cholinergic system is fundamental for numerous physiological processes, including learning, memory, and muscle contraction. Consequently, inhibitors of ChAT are valuable tools for neurochemical research and hold potential as therapeutic agents for a variety of neurological disorders. This compound has emerged as a compound of interest due to its demonstrated ability to inhibit ChAT. This guide delves into the technical details of this compound's interaction with its enzymatic target.

Mechanism of Action

This compound is understood to act as a competitive inhibitor of choline acetyltransferase. This mechanism entails the molecule binding to the active site of the ChAT enzyme, thereby preventing the binding of its natural substrate, choline. This direct competition reduces the rate of acetylcholine synthesis, leading to a decrease in the overall levels of this neurotransmitter in the synaptic cleft.

Quantitative Data

CompoundAssay TypeTargetResult
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115) In vivoRat Brain ChATDecreased ChAT activity by as much as 80% upon multiple ip administration[1]
N-methyl-4-(1-naphthylvinyl)pyridinium iodide (C1-NVP+) In vitroChATI50 = 0.57 µM or 5.2 µM (depending on enzyme sensitivity state)

It is important to note that the data for B115 is from an in vivo study and represents a reduction in enzyme activity within a biological system, not a direct measure of inhibitory concentration. The I50 values for C1-NVP+ provide a more direct, though still referential, indication of the inhibitory potential.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a Wittig reaction. The following is a generalized protocol based on established chemical principles:

Experimental Workflow: Synthesis of this compound

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification A 1-Naphthylmethyltriphenylphosphonium chloride C Phosphonium Ylide A->C in anhydrous ether B n-Butyllithium B->C E This compound C->E D 1-Methyl-4-piperidone D->E F Reaction Mixture E->F G Filtration F->G H Extraction G->H I Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for the synthesis of this compound.

Materials:

  • 1-Naphthylmethyltriphenylphosphonium chloride

  • n-Butyllithium in hexanes

  • 1-Methyl-4-piperidone

  • Anhydrous diethyl ether

  • Magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 1-naphthylmethyltriphenylphosphonium chloride in anhydrous ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C, and a solution of n-butyllithium in hexanes is added dropwise to generate the corresponding phosphonium ylide, indicated by a color change.

  • A solution of 1-methyl-4-piperidone in anhydrous ether is then added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Choline Acetyltransferase (ChAT) Activity Assay

The following is a representative protocol for determining the inhibitory activity of compounds against ChAT. This method is based on the colorimetric detection of Coenzyme A (CoA), a product of the ChAT-catalyzed reaction.

Experimental Workflow: ChAT Inhibition Assay

G A Prepare Reagent Mix: - Buffer - Acetyl-CoA - Choline Chloride B Add ChAT Enzyme A->B C Add Test Compound (e.g., this compound) or Vehicle Control B->C D Incubate at 37°C C->D E Add DTNB (Ellman's Reagent) D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G

Caption: A typical workflow for an in vitro choline acetyltransferase inhibition assay.

Materials:

  • Purified choline acetyltransferase

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Choline chloride

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, acetyl-CoA, and choline chloride.

  • The test compound, this compound, is added to the wells at various concentrations. A control well containing the vehicle (e.g., DMSO) is also prepared.

  • The enzymatic reaction is initiated by adding a solution of purified choline acetyltransferase to each well.

  • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • After incubation, the reaction is stopped, and the amount of Coenzyme A produced is quantified by adding DTNB. DTNB reacts with the free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically.

  • The absorbance is read at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells.

  • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Context

This compound exerts its effect at the presynaptic terminal of cholinergic neurons by inhibiting the synthesis of acetylcholine. This action has downstream consequences for cholinergic signaling.

Cholinergic Synaptic Transmission and Inhibition by this compound

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle ACh Synthesis Inhibitor This compound Inhibitor->ChAT Inhibition ACh_Released ACh ACh_Vesicle->ACh_Released Release Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh_Released->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Inhibition of acetylcholine synthesis at the presynaptic terminal by this compound.

Conclusion

This compound is a noteworthy inhibitor of choline acetyltransferase. While specific in vitro quantitative inhibitory data for this compound remains to be fully characterized in publicly accessible literature, the information available for structurally similar molecules suggests a significant potential for potent ChAT inhibition. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further investigate this and other piperidine-based ChAT inhibitors. Future studies should focus on determining the precise IC50 and Ki values of this compound and exploring its selectivity and in vivo efficacy in models of cholinergic dysfunction. Such research will be pivotal in clarifying its potential as a pharmacological tool and as a lead compound for the development of novel therapeutics.

References

Spectroscopic and Mechanistic Insights into 1-Methyl-4-(1-naphthylvinyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and experimental protocols related to 1-Methyl-4-(1-naphthylvinyl)piperidine. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description
3060, 3040, 3000Aromatic C-H stretch
2940, 2850Aliphatic C-H stretch
2780, 2740, 2680C-H stretch (Bohlmann bands)
1590, 1510Aromatic C=C stretch
1465, 1445C-H bend
1380CH₃ bend
970Trans C-H bend (out-of-plane)
850, 780, 720, 700Aromatic C-H bend (out-of-plane)

Data obtained from KBr pellet.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.33m2HPiperidine ring protons
1.70m5HPiperidine ring protons
2.20s3HN-CH₃
2.68m2HPiperidine ring protons
6.13d.d (J=6 Hz)2HVinyl protons
7.40m7HNaphthyl protons

Spectrum recorded in CDCl₃.[1]

Note: Experimentally determined ¹³C NMR data for this compound was not available in the public domain at the time of this publication.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Wittig reaction.[1] A detailed protocol is as follows:

  • Ylide Formation: A suspension of 1-naphthylmethyltriphenylphosphonium chloride (0.01 mole) in anhydrous ether (125 mL) is stirred under a nitrogen atmosphere. The suspension is cooled to 0°C, and a 2.6M solution of n-butyllithium in hexanes (3.85 mL) is added dropwise via syringe. The resulting orange-yellow precipitate is stirred at room temperature for 2 hours.

  • Wittig Reaction: A solution of 1-methylpiperidine-4-carboxaldehyde (0.01 mole) in ether (25 mL) is added dropwise to the ylide suspension. The reaction mixture becomes colorless, and a white precipitate forms.

  • Reaction Completion and Work-up: The mixture is heated under reflux overnight. After cooling to room temperature, the precipitate is removed by filtration and washed with two 50 mL portions of ether.

  • Extraction and Purification: The combined ethereal filtrates are washed with three 50 mL portions of water until the washings are neutral. The organic layer is dried over MgSO₄ and evaporated in vacuo. The residue is dissolved in petroleum ether, and any precipitated triphenylphosphine oxide is removed by filtration. The petroleum ether solution is then concentrated to yield this compound as a thick syrup.

The final product is a mixture of trans (87.3%) and cis (12.7%) isomers, as determined by gas chromatographic analysis.[1] The strong absorption at 970 cm⁻¹ in the IR spectrum and the NMR peak at δ 6.13 are indicative of the major trans isomer.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Work-up and Purification 1_naphthylmethyltriphenylphosphonium_chloride 1-Naphthylmethyltriphenyl- phosphonium chloride ylide Phosphonium Ylide (orange-yellow precipitate) 1_naphthylmethyltriphenylphosphonium_chloride->ylide in anhydrous ether, 0°C to RT n_butyllithium n-Butyllithium n_butyllithium->ylide reaction_mixture Reaction Mixture (colorless with white precipitate) ylide->reaction_mixture 1_methylpiperidine_4_carboxaldehyde 1-Methylpiperidine-4- carboxaldehyde 1_methylpiperidine_4_carboxaldehyde->reaction_mixture reflux Reflux Overnight reaction_mixture->reflux filtration Filtration reflux->filtration extraction Washing with H₂O filtration->extraction drying Drying (MgSO₄) extraction->drying evaporation Evaporation drying->evaporation purification Purification in Petroleum Ether evaporation->purification final_product This compound (thick syrup) purification->final_product

Synthetic workflow for this compound.

Mechanism of Action: Inhibition of Choline Acetyltransferase

This compound has been identified as an inhibitor of choline acetyltransferase (ChAT).[2] This enzyme is responsible for the synthesis of the neurotransmitter acetylcholine from choline and acetyl-CoA. By inhibiting ChAT, this compound can modulate cholinergic signaling, a pathway implicated in various neurological processes and a target for drug development in conditions such as Alzheimer's disease.[2]

The following diagram illustrates the logical relationship of this inhibition within the cholinergic signaling pathway.

G Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Cholinergic_Signaling Cholinergic Signaling ACh->Cholinergic_Signaling Target_Compound This compound Target_Compound->Inhibition Inhibition->ChAT

Inhibition of acetylcholine synthesis by this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine, a compound of interest in medicinal chemistry. Due to its structural similarity to known choline acetyltransferase (ChAT) inhibitors, this compound and its stereoisomers are significant for neurodegenerative disease research.[1] This document details the synthetic protocol for obtaining a mixture of the cis and trans isomers, provides available analytical data for this mixture, and outlines proposed experimental workflows for the separation, characterization, and biological evaluation of the individual isomers. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and pharmacological investigation of this and related piperidine derivatives.

Introduction

This compound is a piperidine derivative featuring a vinyl-linked naphthalene moiety. The presence of the double bond gives rise to geometric isomerism, resulting in cis (Z) and trans (E) forms. The stereochemistry of these isomers is expected to significantly influence their physicochemical properties and biological activity, particularly their potential as inhibitors of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1] A deficiency in acetylcholine is a key feature of Alzheimer's disease and other cognitive disorders. This guide provides the known synthetic and analytical details and proposes a comprehensive experimental strategy to fully characterize and evaluate the individual cis and trans isomers.

Synthesis of Cis and Trans Isomer Mixture

A Wittig reaction between 1-naphthylmethyltriphenylphosphonium chloride and 1-methylpiperidine-4-carboxaldehyde has been reported to yield a mixture of cis and trans isomers of this compound.[2] The reaction favors the formation of the more stable trans isomer.

Experimental Protocol: Wittig Reaction

Materials:

  • 1-naphthylmethyltriphenylphosphonium chloride

  • Anhydrous ether

  • n-butyllithium (2.6M solution in hexanes)

  • 1-methylpiperidine-4-carboxaldehyde

  • Petroleum ether

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas

Procedure:

  • A 250 mL three-necked round-bottomed flask is equipped with a reflux condenser, an addition funnel, and a gas inlet tube. The system is maintained under a gentle flow of nitrogen.

  • To a stirred suspension of 1-naphthylmethyltriphenylphosphonium chloride (4.39 g, 0.01 mole) in 125 mL of anhydrous ether, an ethereal solution of n-butyllithium (3.85 mL of a 2.6M solution in hexanes) is added dropwise via syringe at 0°C.

  • The solution is stirred at room temperature for 2 hours, during which an orange-yellow precipitate forms.

  • A solution of 1-methylpiperidine-4-carboxaldehyde (1.27 g, 0.01 mole) in 25 mL of ether is added dropwise. The reaction mixture becomes colorless, and a white precipitate separates.

  • The mixture is heated under reflux overnight and then allowed to cool to room temperature.

  • The precipitate is removed by filtration and washed with two 50 mL portions of ether.

  • The combined ethereal filtrates are washed with three 50 mL portions of water until the washings are neutral.

  • The organic solution is dried over MgSO₄ and evaporated in vacuo.

  • The residue is dissolved in petroleum ether, and any precipitated triphenylphosphine oxide is removed by filtration.

  • The petroleum ether solution is concentrated to yield this compound as a thick syrup (1.822 g, 73% yield).[2]

Characterization of the Isomer Mixture

The product obtained from the synthesis is a mixture of cis and trans isomers. Gas chromatographic analysis has indicated a composition of approximately 87.3% trans and 12.7% cis isomer.[2]

Table 1: Analytical Data for the Cis/Trans Mixture of this compound [2]

Analysis TypeData
Appearance Thick syrup
Yield 73%
Isomer Ratio (trans:cis) 87.3 : 12.7 (by GC)
IR (KBr, cm⁻¹) 3060, 3040, 3000, 2940, 2850, 2780, 2740, 2680, 1920 (W), 1800 (W), 1725 (W), 1640 (W), 1590, 1510, 1465, 1445, 1380, 1280, 1200, 1140, 1120, 1070, 970 , 850, 780, 720, 700
¹H NMR (CDCl₃, δ ppm) 1.70 (m, 5H), 1.33 (m, 2H), 2.20 (s, 3H), 2.68 (m, 2H), 6.13 (d.d, J=6 Hz, 2H) , 7.40 (m, 7H)

The strong IR absorption at 970 cm⁻¹ is characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene, and the NMR signal at δ 6.13 is indicative of the vinyl protons of the major trans isomer.[2]

Proposed Workflow for Isomer Separation and Characterization

As the individual isomers have not been isolated and characterized, the following workflow is proposed based on standard methodologies for the separation and analysis of geometric isomers.

G cluster_0 Synthesis cluster_1 Separation cluster_2 Characterization cluster_3 Biological Evaluation synth Wittig Reaction mixture Cis/Trans Mixture synth->mixture prep_hplc Preparative HPLC mixture->prep_hplc frac_cryst Fractional Crystallization mixture->frac_cryst cis_iso Pure Cis Isomer prep_hplc->cis_iso trans_iso Pure Trans Isomer prep_hplc->trans_iso frac_cryst->trans_iso nmr NMR Spectroscopy (¹H, ¹³C, NOESY) cis_iso->nmr xrd X-ray Crystallography cis_iso->xrd ms Mass Spectrometry cis_iso->ms ir IR Spectroscopy cis_iso->ir bioassay ChAT Inhibition Assay cis_iso->bioassay trans_iso->nmr trans_iso->xrd trans_iso->ms trans_iso->ir trans_iso->bioassay

Caption: Proposed experimental workflow.

Proposed Separation Methodologies

3.1.1. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for separating geometric isomers.

  • Stationary Phase: A reversed-phase C18 column is recommended as a starting point. For enhanced selectivity, phenyl-hexyl or cyano-propyl columns could also be explored.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% trifluoroacetic acid or formic acid to ensure protonation of the piperidine nitrogen, is suggested. The gradient should be optimized for baseline separation of the two isomers.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthyl chromophore (e.g., ~280 nm) should be employed.

  • Fraction Collection: Fractions corresponding to each isomer peak will be collected, and the solvent will be removed in vacuo to yield the purified isomers.

3.1.2. Fractional Crystallization

Given that the trans isomer is the major product and often has a more regular shape leading to better crystal packing, fractional crystallization could be a viable method for its isolation.

  • Solvent Selection: A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) should be performed to find a system where the trans isomer has lower solubility than the cis isomer.

  • Procedure: The crude mixture is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The resulting crystals are collected by filtration and analyzed for isomeric purity. The mother liquor can be subjected to further crystallization steps to enrich the cis isomer.

Proposed Characterization Techniques

Once the isomers are separated, a full spectroscopic and crystallographic characterization is necessary.

Table 2: Proposed Analytical Characterization of Pure Cis and Trans Isomers

Analysis TypeExpected Data for Cis IsomerExpected Data for Trans IsomerPurpose
¹H NMR Distinct chemical shifts for vinyl protons, likely with a smaller J-coupling constant (~6-12 Hz).Distinct chemical shifts for vinyl protons, likely with a larger J-coupling constant (~12-18 Hz).Determination of stereochemistry and structural confirmation.
¹³C NMR Unique set of carbon signals.Unique set of carbon signals.Confirmation of the carbon skeleton.
NOESY Correlation between the vinyl protons and the adjacent piperidine ring protons.Correlation between the vinyl protons and the adjacent piperidine ring protons.Unambiguous assignment of cis/trans geometry.
Mass Spec. Molecular ion peak corresponding to the molecular formula (C₁₉H₂₁N).Molecular ion peak corresponding to the molecular formula (C₁₉H₂₁N).Confirmation of molecular weight.
IR Absence of a strong band around 970 cm⁻¹.Presence of a strong band around 970 cm⁻¹ (trans C-H wag).Confirmation of the double bond geometry.
X-ray Cryst. Definitive solid-state structure, bond lengths, and angles.Definitive solid-state structure, bond lengths, and angles.Absolute confirmation of stereochemistry and conformational analysis.

3.2.1. NMR Spectroscopy

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments will be crucial for the complete structural elucidation and unambiguous assignment of the cis and trans geometries. The key differentiating feature in the ¹H NMR will be the coupling constant between the vinyl protons.

3.2.2. X-ray Crystallography

Single-crystal X-ray diffraction will provide unequivocal proof of the stereochemistry and detailed information about the conformation of the piperidine ring and the orientation of the naphthyl group in the solid state. As the synthesized product is a syrup, crystallization will be a critical step. If direct crystallization is challenging, preparation of a crystalline salt (e.g., hydrochloride, tartrate) may be necessary.

Proposed Biological Evaluation: Choline Acetyltransferase Inhibition Assay

The primary biological activity of interest for these compounds is the inhibition of choline acetyltransferase. A standard in vitro assay can be employed to determine the inhibitory potency (IC₅₀) of each purified isomer.

G cluster_0 Choline Acetyltransferase (ChAT) Catalytic Cycle cluster_1 Inhibition by this compound Choline Choline ChAT ChAT Enzyme Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT Acetylcholine Acetylcholine ChAT->Acetylcholine CoA Coenzyme A ChAT->CoA Inhibitor Cis or Trans Isomer Inhibitor->ChAT Inhibition

Caption: ChAT inhibition signaling pathway.

3.3.1. Experimental Protocol: In Vitro ChAT Inhibition Assay

  • Enzyme Source: Recombinant human choline acetyltransferase.

  • Substrates: Acetyl-Coenzyme A and [³H]-Choline.

  • Procedure:

    • The purified cis and trans isomers are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • A reaction mixture containing the enzyme, [³H]-Choline, and varying concentrations of the test compound (or vehicle control) in a suitable buffer is pre-incubated.

    • The reaction is initiated by the addition of Acetyl-CoA.

    • After a defined incubation period at 37°C, the reaction is stopped.

    • The product, [³H]-Acetylcholine, is separated from the unreacted [³H]-Choline using an appropriate method (e.g., ion-exchange chromatography or liquid-liquid extraction).

    • The amount of [³H]-Acetylcholine formed is quantified by liquid scintillation counting.

    • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

    • The IC₅₀ value for each isomer is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide has consolidated the available information on the synthesis of a cis/trans isomer mixture of this compound and has proposed a detailed and logical experimental workflow for the separation, characterization, and biological evaluation of the individual isomers. The successful execution of these proposed protocols will provide crucial data on the stereochemistry-activity relationship of this compound as a potential choline acetyltransferase inhibitor. This information will be invaluable for the rational design and development of novel therapeutic agents for neurodegenerative diseases.

References

The Piperidine Scaffold: A Cornerstone in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its remarkable versatility as a scaffold for drug design.[1] This technical guide provides an in-depth exploration of the therapeutic applications of piperidine derivatives, focusing on their roles in oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions. It offers a compilation of quantitative biological data, detailed experimental methodologies, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Applications of Piperidine Derivatives

Piperidine-containing compounds have emerged as a crucial class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[2] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways such as PI3K/Akt and NF-κB.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Piperidine-substituted thiophene[3,2-d]pyrimidine (15a)PC-3 (Prostate)3.7[4]
3,4,6-Trisubstituted piperidine (E22)SKOV3 (Ovarian)0.09 (Akt1 inhibition)[5][6]
Piperazine-linked pyrimidine (5b)MCF-7 (Breast)6.29[3]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-231 (Breast)20 µg/mL[7]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-468 (Breast)25 µg/mL[7]
PiperineHCT-8 (Colon)66.0[8]
PiperineB16 (Melanoma)69.9[8]
CDC42 Inhibitor (Compound 5)SKM28 (Melanoma)2.6-3.9[9]
Signaling Pathways in Cancer

PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its hyperactivation is common in many cancers.[4] Certain piperidine derivatives have been designed to inhibit key kinases in this pathway, such as Akt.[4][5][6] Inhibition of Akt phosphorylation prevents the downstream signaling that promotes cell survival and growth, ultimately leading to apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Piperidine Piperidine Derivative Piperidine->Akt Inhibits

Caption: PI3K/Akt pathway inhibition by piperidine derivatives.

NF-κB Signaling Pathway Modulation: The NF-κB signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation.[3] Piperidine-containing compounds can inhibit the activation of NF-κB, thereby suppressing the expression of downstream anti-apoptotic genes and sensitizing cancer cells to apoptosis.[3]

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Release Proteasome Proteasome pIkB->Proteasome Degradation Transcription Gene Transcription (Anti-apoptotic, Proliferative) Nucleus->Transcription Initiates Piperidine Piperidine Derivative Piperidine->IKK Inhibits

Caption: NF-κB pathway modulation by piperidine derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity: The MTT assay is a colorimetric method used to assess cell viability.[10][11][12] It measures the metabolic activity of cells, which is an indicator of their viability.

  • Materials:

    • 96-well microplate

    • Cancer cell line of interest

    • Complete cell culture medium

    • Piperidine derivative stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

    • Solubilization solution (e.g., DMSO, acidified isopropanol)[7]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

    • Treat the cells with various concentrations of the piperidine derivative and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7][10]

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][11]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotective Applications of Piperidine Derivatives

Piperidine-based compounds have shown significant promise in the treatment of neurodegenerative disorders like Alzheimer's disease. A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Data: Neuroprotective Activity

The following table presents the in vitro inhibitory activity of selected piperidine derivatives against acetylcholinesterase (AChE), with IC50 values indicating the concentration required for 50% enzyme inhibition.

Compound/Derivative ClassIC50 (AChE)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)0.56 nM[4]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, Donepezil)5.7 nM[11]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)0.39 µM[3]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)13 nM[13]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5a)0.09 µM[13]
Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method): This is a widely used method to screen for AChE inhibitors.

  • Materials:

    • 96-well microplate

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Piperidine derivative test compounds

    • Microplate reader

  • Procedure:

    • Prepare solutions of the AChE enzyme, DTNB, and the piperidine test compounds in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate solution.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antiviral Applications of Piperidine Derivatives

The piperidine scaffold is present in several antiviral agents, demonstrating efficacy against a range of viruses, including influenza and human immunodeficiency virus (HIV).[14]

Quantitative Data: Antiviral Activity

The following table shows the in vitro antiviral activity of selected piperidine derivatives, with EC50 values representing the concentration required to inhibit 50% of the viral cytopathic effect.

| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A | MDCK | 0.05 |[10] | | 1,4,4-Trisubstituted piperidine (2) | HCoV-229E | HEL | 7.4 |[15] | | Piperidine-substituted purine (FZJ05) | Influenza A/H1N1 | MDCK | Lower than ribavirin |[14] | | Piperidine-substituted triazine derivatives | HIV-1 (wild-type) | MT-4 | Low nanomolar | | | Thiophene[3,2-d]pyrimidine derivative (15a) | HIV-1 (wild-type) | MT-4 | 1.75 nM |[14] |

Experimental Protocols

Plaque Reduction Assay for Influenza Virus: This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.[16][17][18][19]

  • Materials:

    • Confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 12-well plates[16][18]

    • Influenza virus stock

    • Piperidine derivative test compound

    • Overlay medium (e.g., containing Avicel or agarose)[17][18]

    • Crystal violet staining solution

  • Procedure:

    • Infect confluent MDCK cell monolayers with a known amount of influenza virus for 1-2 hours.[16]

    • Remove the virus inoculum and wash the cells.

    • Overlay the cell monolayers with a semi-solid medium containing different concentrations of the piperidine derivative.[16]

    • Incubate the plates for 2-3 days to allow for plaque formation.[16]

    • Fix the cells and stain with crystal violet to visualize the plaques.[16]

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Antidiabetic Applications of Piperidine Derivatives

Piperidine derivatives have also been investigated for their potential in managing diabetes, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

Quantitative Data: Antidiabetic Activity

The table below lists the in vitro inhibitory activity of selected piperidine derivatives against α-glucosidase, with IC50 values indicating the concentration for 50% enzyme inhibition.

Compound/Derivative ClassIC50 (α-glucosidase) (µM)Reference
Dihydrofuro[3,2-b]piperidine derivative (32)0.07
Dihydrofuro[3,2-b]piperidine derivative (28)0.5
Piperidine-substituted chalcone9.86[20]
β-Carboline derivative with piperazine moiety8.9[20]
6-(4-Substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole derivative0.85 - 29.72[20]
Experimental Protocols

α-Glucosidase Inhibition Assay: This assay determines the ability of a compound to inhibit the α-glucosidase enzyme.

  • Materials:

    • 96-well microplate

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

    • Phosphate buffer (pH 6.8)

    • Piperidine derivative test compounds

    • Sodium carbonate (Na2CO3) solution

    • Microplate reader

  • Procedure:

    • In a 96-well plate, mix the α-glucosidase enzyme solution with the piperidine test compound at various concentrations and pre-incubate.

    • Add the pNPG substrate to initiate the enzyme reaction.

    • The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

Synthesis of Piperidine Derivatives

A multitude of synthetic strategies have been developed to access the piperidine core, ranging from classical cyclization reactions to modern multicomponent reactions.[1]

Experimental Protocols

Ugi Four-Component Reaction (U-4CR): This multicomponent reaction is a powerful tool for the rapid synthesis of diverse piperidine-containing scaffolds.[15][21][22][23][24]

  • General Procedure:

    • To a solution of an amine (e.g., aniline) in a suitable solvent (e.g., methanol), add an isocyanide, a ketone (e.g., a substituted 4-piperidone), and a carboxylic acid (e.g., propionic acid).[22]

    • Stir the reaction mixture at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 18-24 hours).[21][22]

    • Remove the solvent under reduced pressure.

    • Purify the resulting product by a suitable method, such as silica gel flash chromatography, to obtain the desired 1,4-disubstituted piperidine derivative.[22]

Logical Workflow for Piperidine Synthesis and Evaluation

Synthesis_Workflow Start Identify Therapeutic Target Design Design Piperidine Derivatives (e.g., via molecular modeling) Start->Design Synthesis Chemical Synthesis (e.g., Ugi-4CR, Cyclization) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation (Enzyme/Cell-based Assays) Purification->InVitro Data Determine IC50/EC50 Values InVitro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Refinement InVivo In Vivo Studies (Animal Models) Optimization->InVivo End Preclinical Candidate InVivo->End

Caption: Workflow for piperidine-based drug discovery.

Conclusion

The piperidine scaffold continues to be a highly privileged and fruitful starting point for the design of novel therapeutic agents. Its structural simplicity, coupled with the ability to introduce diverse functionalities at multiple positions, allows for the fine-tuning of pharmacological properties to target a wide range of diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular mechanisms by which piperidine derivatives exert their effects will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide serves as a foundational resource to aid researchers and drug development professionals in this endeavor.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a synthetic compound belonging to the piperidine class of molecules. Structurally, it features a piperidine ring with a methyl group at the nitrogen atom and a naphthylvinyl substituent at the fourth position. This compound has garnered interest in neuropharmacological research due to its potential as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Inhibition of ChAT can modulate cholinergic signaling, a pathway implicated in various neurological functions and diseases, including Alzheimer's disease.[2][3]

These application notes provide an overview of the biological activity of a closely related analog, detailed experimental protocols for assessing its enzymatic activity, and a visualization of the relevant signaling pathway.

Data Presentation

CompoundAssay TypeOrganismKey FindingsReference
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115)In vivo Choline Acetyltransferase (CAT) ActivityRatUp to 80% decrease in brain CAT activity with multiple ip administrations.[4][5]
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115)In vivo Acetylcholine (ACh) LevelsRatUp to 25% reduction in brain ACh levels.[4][5]
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115)In vivo Nicotinic Receptor BindingRat45% increase in nicotinic receptor binding in the cortex after a 3-week administration.[4][5]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of choline acetyltransferase. This enzyme plays a critical role in the cholinergic signaling pathway, which is essential for cognitive functions such as learning and memory. A deficit in cholinergic signaling is a key hypothesis in the pathology of Alzheimer's disease.[2]

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation Muscarinic_R Muscarinic Receptor ACh_cleft->Muscarinic_R Binding Nicotinic_R Nicotinic Receptor ACh_cleft->Nicotinic_R Binding Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction (e.g., Ca2+ influx, IP3/DAG) Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction Cellular_Response Cellular Response (e.g., Learning, Memory) Signal_Transduction->Cellular_Response Leads to Inhibitor This compound Inhibitor->ChAT Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on choline acetyltransferase.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Protocol 1: In Vitro Choline Acetyltransferase (ChAT) Activity Assay

This protocol is adapted from standard colorimetric assays for ChAT activity.

Objective: To determine the in vitro inhibitory effect of this compound on choline acetyltransferase activity.

Materials:

  • Recombinant human Choline Acetyltransferase (ChAT)

  • This compound

  • Acetyl-CoA

  • Choline chloride

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in phosphate buffer to achieve a range of desired concentrations.

    • Prepare solutions of Acetyl-CoA, choline chloride, and DTNB in phosphate buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • Phosphate buffer

      • ChAT enzyme solution

      • Varying concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding Acetyl-CoA and choline chloride to each well.

  • Detection:

    • After a 30-minute incubation at 37°C, add DTNB solution to each well. DTNB reacts with the coenzyme A (CoA) produced during the reaction to form a yellow product.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ChAT inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

ChAT_Assay_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - Enzyme Solution - Substrates (Acetyl-CoA, Choline) - DTNB start->prep incubation Pre-incubate Enzyme and Inhibitor (15 min, 37°C) prep->incubation reaction Initiate Reaction with Substrates (30 min, 37°C) incubation->reaction detection Add DTNB and Measure Absorbance (412 nm) reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Caption: Workflow for the in vitro choline acetyltransferase (ChAT) inhibition assay.

Protocol 2: In Vivo Assessment of Acetylcholine Levels in Rodent Brain

This protocol outlines a general procedure for evaluating the effect of this compound on brain acetylcholine levels in a rodent model.

Objective: To determine the in vivo effect of this compound on acetylcholine concentrations in specific brain regions of rats or mice.

Materials:

  • This compound

  • Experimental animals (e.g., Wistar rats)

  • Vehicle solution (e.g., saline with a small percentage of a solubilizing agent)

  • Anesthesia

  • Dissection tools

  • Homogenizer

  • Reagents and equipment for acetylcholine quantification (e.g., HPLC with electrochemical detection or a commercially available ELISA kit)

Procedure:

  • Animal Dosing:

    • Administer this compound or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).

  • Tissue Collection:

    • At a predetermined time point after dosing, euthanize the animals using an approved method.

    • Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).

    • Immediately freeze the tissue samples in liquid nitrogen to prevent acetylcholine degradation.

  • Sample Preparation:

    • Homogenize the frozen brain tissue in an appropriate buffer.

    • Process the homogenate to extract acetylcholine (e.g., by protein precipitation).

  • Acetylcholine Quantification:

    • Analyze the acetylcholine content in the prepared samples using a validated analytical method such as HPLC-ECD or an ELISA kit.

  • Data Analysis:

    • Compare the acetylcholine levels in the brains of animals treated with this compound to those of the vehicle-treated control group.

    • Perform statistical analysis to determine the significance of any observed differences.

ACh_Level_Workflow start Start dosing Administer Test Compound or Vehicle to Animal Groups start->dosing euthanasia Euthanize Animals at a Specific Time Point dosing->euthanasia dissection Rapidly Dissect and Freeze Brain Regions of Interest euthanasia->dissection homogenization Homogenize Tissue and Extract Acetylcholine dissection->homogenization quantification Quantify Acetylcholine Levels (e.g., HPLC, ELISA) homogenization->quantification analysis Compare ACh Levels and Perform Statistical Analysis quantification->analysis end End analysis->end

Caption: Workflow for in vivo assessment of brain acetylcholine levels.

References

Application Notes and Protocols for the Analytical Detection of 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a piperidine derivative with significant activity as a choline acetyltransferase (ChAT) inhibitor.[1][2] This compound is of interest in pharmacological research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, due to its role in the cholinergic signaling pathway.[1][3][4] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including bulk pharmaceutical ingredients and biological samples, to support drug development and research studies.

This document provides detailed application notes and protocols for the analytical detection of this compound, covering chromatographic and spectroscopic techniques. The provided protocols are based on established methods for similar piperidine derivatives and can be adapted and validated for specific research needs.

Signaling Pathway of Choline Acetyltransferase (ChAT) Inhibition

This compound functions by inhibiting the enzyme choline acetyltransferase (ChAT).[1][2] ChAT is responsible for the synthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-coenzyme A (acetyl-CoA).[4][5] By blocking the activity of ChAT, this compound reduces the levels of acetylcholine in the cholinergic system.[1] This mechanism is a key area of investigation for its potential therapeutic effects.

ChAT_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis Vesicle Synaptic Vesicle ACh->Vesicle Packaging MNVP This compound MNVP->ChAT Inhibition ACh_released Acetylcholine (ACh) Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal

Caption: Inhibition of Acetylcholine Synthesis by this compound.

Analytical Methods

The detection and quantification of this compound can be achieved using various analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly well-suited for this purpose, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given that gas chromatography has been used for the analysis of the cis and trans isomers of this compound, this is a primary recommended method.[6]

Sample Preparation (General Protocol for Biological Matrices):

A general workflow for sample preparation for GC-MS analysis is outlined below.

GCMS_Sample_Prep Start Biological Sample (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Start->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Organic Solvent Evaporation->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis

Caption: General Sample Preparation Workflow for GC-MS Analysis.

Experimental Protocol: GC-MS Analysis

This protocol is a starting point and should be optimized and validated for the specific matrix and instrumentation.

  • Sample Extraction (LLE):

    • To 1 mL of biological sample (e.g., plasma, urine), add a suitable internal standard.

    • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction process.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate).

  • GC-MS Conditions:

    • Column: 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 290°C at 15°C/min.

      • Hold at 290°C for 10 minutes.

    • MS Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for a validated GC-MS method.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. For piperidine-containing compounds, reversed-phase HPLC is a common approach.

Experimental Protocol: HPLC-UV/MS Analysis

This protocol is based on methods for similar piperidine derivatives and should be optimized for the target analyte.[7][8]

  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analyte with 3 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • Start with 95% A, hold for 1 minute.

      • Ramp to 5% A over 10 minutes.

      • Hold at 5% A for 2 minutes.

      • Return to 95% A over 1 minute.

      • Hold at 95% A for 4 minutes (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV detector at a suitable wavelength (to be determined by UV scan of the pure compound).

      • Mass spectrometer with electrospray ionization (ESI) in positive ion mode.

Quantitative Data Summary (Hypothetical)

ParameterExpected Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.2 - 2 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key characteristic IR absorptions for this compound include:[6]

  • 3060-3000 cm⁻¹: C-H stretching (aromatic and vinyl)

  • 2940-2850 cm⁻¹: C-H stretching (aliphatic)

  • 1590, 1510 cm⁻¹: C=C stretching (aromatic)

  • 970 cm⁻¹: Trans C-H bend (vinyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms. The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals at:[6]

  • δ 7.40 (m, 7H): Aromatic protons of the naphthyl group.

  • δ 6.13 (d.d, J=6 Hz, 2H): Vinyl protons.

  • δ 2.68 (m, 2H): Piperidine protons adjacent to the nitrogen.

  • δ 2.20 (s, 3H): Methyl protons.

  • δ 1.70 (m, 5H) and 1.33 (m, 2H): Remaining piperidine protons.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection and quantification of this compound. The proposed GC-MS and HPLC protocols, along with the spectroscopic data, offer robust starting points for researchers in drug development and related scientific fields. It is essential that these methods are thoroughly validated for the specific application and matrix to ensure accurate and reliable results.

References

Application Notes and Protocols for In Vitro Assays of 1-Methyl-4-(1-naphthylvinyl)piperidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a piperidine derivative with recognized activity as an inhibitor of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1] This activity suggests its potential as a modulator of the cholinergic system, with possible applications in the study of neurodegenerative disorders such as Alzheimer's disease.[1] Given its chemical structure, it is also prudent to investigate its potential interactions with other key neurotransmitter systems, such as the monoamine transporters, which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3]

These application notes provide detailed protocols for a selection of in vitro assays to facilitate the comprehensive pharmacological characterization of this compound. The described assays will enable researchers to quantify its inhibitory activity on choline acetyltransferase and to determine its binding affinity and functional inhibition of the key monoamine transporters.

Data Presentation: Illustrative Pharmacological Profile

The following table summarizes hypothetical quantitative data for this compound, which could be generated using the protocols detailed below. This data is for illustrative purposes to demonstrate how results can be presented.

TargetAssay TypeParameterIllustrative Value (nM)
Choline Acetyltransferase (ChAT)Enzyme ActivityIC5085
Dopamine Transporter (DAT)Radioligand BindingKi120
Neurotransmitter UptakeIC50250
Serotonin Transporter (SERT)Radioligand BindingKi350
Neurotransmitter UptakeIC50780
Norepinephrine Transporter (NET)Radioligand BindingKi180
Neurotransmitter UptakeIC50400

Experimental Protocols

Choline Acetyltransferase (ChAT) Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on choline acetyltransferase activity.

Materials:

  • Recombinant human choline acetyltransferase (ChAT)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Choline chloride

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Coenzyme A (CoA) standard

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted this compound or vehicle control

    • Choline chloride solution

    • Recombinant ChAT enzyme

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding Acetyl-CoA to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding DTNB solution. DTNB reacts with the Coenzyme A produced during the reaction to form a colored product.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of ChAT inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This protocol is designed to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET using a competitive radioligand binding assay.[4][5][6]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[7]

    • For SERT: [³H]Citalopram[7]

    • For NET: [³H]Nisoxetine[7]

  • This compound

  • Non-specific binding inhibitors:

    • For DAT: 10 µM Benztropine

    • For SERT: 10 µM Fluoxetine

    • For NET: 10 µM Desipramine

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B or GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a stock solution of this compound and perform serial dilutions in the binding buffer.

  • In a 96-well plate, add the following to each well:

    • Cell membranes (protein concentration optimized for each transporter)

    • Radioligand at a concentration near its Kd value

    • Diluted this compound or vehicle control for total binding

    • Non-specific inhibitor for determining non-specific binding

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the functional inhibition of DAT, SERT, and NET by this compound in isolated nerve terminals (synaptosomes).[8][9][10]

Materials:

  • Fresh or frozen rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT and NET)

  • Sucrose buffer for synaptosome preparation (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine

  • This compound

  • Uptake inhibitors for defining non-specific uptake (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).

  • Uptake Assay:

    • Prepare serial dilutions of this compound in KRH buffer.

    • In a 96-well plate, pre-incubate the synaptosomes with the diluted compound or vehicle control for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through a filter plate and wash with ice-cold KRH buffer.

    • Determine the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis Vesicle Synaptic Vesicle ACh->Vesicle Packaging AChR Acetylcholine Receptor (Nicotinic or Muscarinic) Vesicle->AChR Release into Synaptic Cleft Signal Signal Transduction AChR->Signal Compound This compound Compound->ChAT Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on ChAT.

Monoamine_Transporter_Mechanism cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron cluster_inhibition Neurotransmitter Monoamine (DA, 5-HT, NE) Transporter Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter->Transporter Binding Na_ion Na+ Na_ion->Transporter Cl_ion Cl- Cl_ion->Transporter Neurotransmitter_in Monoamine Transporter->Neurotransmitter_in Reuptake Compound This compound Compound->Transporter Inhibition

Caption: General mechanism of monoamine transporter reuptake and its inhibition by a test compound.

Experimental_Workflow cluster_results Pharmacological Profile ChAT_Assay ChAT Activity Assay IC50_ChAT Calculate IC50 for ChAT ChAT_Assay->IC50_ChAT Binding_Assay Radioligand Binding Assay IC50_Binding Calculate IC50 for Binding Binding_Assay->IC50_Binding Uptake_Assay Synaptosomal Uptake Assay IC50_Uptake Calculate IC50 for Uptake Uptake_Assay->IC50_Uptake Profile Compound Activity Profile IC50_ChAT->Profile Ki_Calc Calculate Ki IC50_Binding->Ki_Calc Ki_Calc->Profile IC50_Uptake->Profile

Caption: Experimental workflow for the in vitro pharmacological profiling of this compound.

References

Application Notes and Protocols for Studying the Effects of (E)-1-Methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride, designated as B115, is a potent in vivo inhibitor of choline acetyltransferase (CAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] While structurally related to piperidine derivatives with known neurological effects, B115's primary characterized mechanism of action is the significant reduction of CAT activity in the brain. This property makes it a valuable pharmacological tool for researchers studying the cholinergic system and its role in neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are a key pathological feature.

These application notes provide detailed protocols for utilizing B115 in rodent models to investigate the consequences of reduced acetylcholine synthesis. The focus is on in vivo administration and subsequent neurochemical and receptor binding analyses. Additionally, this document clarifies that while B115 has been investigated for its protective effects against organophosphate toxicity, its primary utility in neuroscience research lies in its potent and specific inhibition of choline acetyltransferase.[1]

It is important to distinguish B115 from the similarly structured neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is used to model Parkinson's disease by inducing dopaminergic neurodegeneration. Current research has not established B115 as a dopaminergic neurotoxin.

Data Presentation

Summary of in vivo Effects of B115 in Rats
ParameterTreatment GroupDosage RegimenBrain RegionObserved EffectReference
Choline Acetyltransferase (CAT) ActivityB115Multiple i.p. administrationsBrainUp to 80% decrease[1]
Acetylcholine (ACh) LevelsB115Multiple i.p. administrationsBrainNo more than 25% reduction[1]
Nicotinic Receptor BindingB115Twice daily i.p. for 3 weeksCortex45% increase[1]
Muscarinic Receptor Binding (Total and High-Affinity)B115Twice daily i.p. for 3 weeksCortexNo change[1]

Experimental Protocols

Protocol 1: In vivo Administration of B115 for Choline Acetyltransferase Inhibition in Rats

Objective: To induce a significant reduction in brain choline acetyltransferase activity in a rat model.

Materials:

  • (E)-1-Methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115)

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of B115 Solution: On each day of injection, freshly prepare the B115 solution by dissolving it in sterile saline. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 1 ml/kg body weight).

  • Dosing Regimen:

    • For significant CAT inhibition, a multiple injection schedule is recommended.[1]

    • Administer B115 via intraperitoneal (i.p.) injection.

    • A suggested regimen from published studies is twice-daily injections over a period of several days to weeks. For example, for receptor binding studies, a 3-week administration period has been used.[1]

    • The exact dosage and duration should be optimized for the specific research question.

  • Control Group: Administer an equivalent volume of the sterile saline vehicle to a control group of rats using the same injection schedule.

  • Monitoring: Observe the animals daily for any signs of toxicity or adverse effects. Record body weight at regular intervals.

  • Tissue Collection: At the end of the treatment period, euthanize the animals using an approved method. Immediately dissect the brain and isolate the regions of interest (e.g., cortex, hippocampus, striatum) on a cold plate.

  • Sample Processing: Rapidly freeze the dissected brain tissue in liquid nitrogen and store at -80°C until required for choline acetyltransferase activity assays or other neurochemical analyses.

Protocol 2: Choline Acetyltransferase (CAT) Activity Assay

Objective: To quantify the level of CAT inhibition in brain tissue from B115-treated and control animals.

Materials:

  • Frozen brain tissue

  • Homogenization buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4)

  • [¹⁴C]Acetyl-Coenzyme A

  • Choline chloride

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Tissue Homogenization: Homogenize the thawed brain tissue in ice-cold homogenization buffer.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay.

  • Reaction Mixture: Prepare a reaction mixture containing the brain homogenate, [¹⁴C]Acetyl-CoA, and choline chloride in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., an acidic solution).

  • Extraction of Acetylcholine: Extract the radiolabeled acetylcholine into an organic solvent.

  • Scintillation Counting: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the CAT activity as the amount of acetylcholine synthesized per unit of time per milligram of protein. Compare the activity between the B115-treated and control groups.

Visualizations

Signaling Pathway

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline CAT Choline Acetyltransferase Choline->CAT AcetylCoA Acetyl-CoA AcetylCoA->CAT ACh_vesicle Acetylcholine (in vesicle) CAT->ACh_vesicle Synthesis ACh_released Acetylcholine ACh_vesicle->ACh_released Release B115 B115 B115->CAT Inhibition Nicotinic_Receptor Nicotinic Receptor ACh_released->Nicotinic_Receptor Muscarinic_Receptor Muscarinic Receptor ACh_released->Muscarinic_Receptor Signal_Transduction Signal Transduction Nicotinic_Receptor->Signal_Transduction Muscarinic_Receptor->Signal_Transduction

Caption: Cholinergic signaling pathway illustrating the inhibitory action of B115 on choline acetyltransferase.

Experimental Workflow

experimental_workflow start Start acclimation Animal Acclimation (1 week) start->acclimation randomization Randomization into Control and B115 Groups acclimation->randomization treatment B115 or Vehicle Administration (i.p., twice daily, 3 weeks) randomization->treatment euthanasia Euthanasia and Brain Dissection treatment->euthanasia tissue_processing Tissue Homogenization and Protein Quantification euthanasia->tissue_processing cat_assay Choline Acetyltransferase Activity Assay tissue_processing->cat_assay receptor_binding Nicotinic/Muscarinic Receptor Binding Assay tissue_processing->receptor_binding data_analysis Data Analysis and Comparison cat_assay->data_analysis receptor_binding->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying the in vivo effects of B115 in a rat model.

References

Application Notes and Protocols for Cell Culture Studies with 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a chemical compound recognized for its role as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Its mechanism of action is believed to involve competitive inhibition of ChAT, leading to a reduction in acetylcholine levels.[1] This characteristic positions this compound as a compound of interest in neuroscience research, particularly in the study of cholinergic signaling and its role in neurodegenerative diseases such as Alzheimer's disease.

Data Presentation

Currently, there is no publicly available quantitative data from cell culture studies for this compound. Researchers are encouraged to generate this data and a suggested table format for presenting key findings is provided below.

Table 1: In Vitro Efficacy of this compound in Neuronal Cell Lines

Cell LineAssay TypeEndpointIC50 / EC50 (µM)Key FindingsReference
e.g., SH-SY5YChAT Activity AssayAcetylcholine ProductionData to be determinede.g., Dose-dependent inhibition of ChAT activity(Internal Data)
e.g., PC-12Cell Viability (MTT)% ViabilityData to be determinede.g., Assessment of cytotoxicity(Internal Data)
e.g., Primary NeuronsCalcium ImagingIntracellular Ca2+ FluxData to be determinede.g., Modulation of calcium signaling(Internal Data)

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound in a cell culture context.

Protocol 1: Determination of IC50 for ChAT Inhibition in a Neuronal Cell Line

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on choline acetyltransferase activity in a suitable neuronal cell line (e.g., SH-SY5Y, PC-12).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • Choline Acetyltransferase Assay Kit (commercially available)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Culture: Culture the chosen neuronal cell line under standard conditions (37°C, 5% CO2).

  • Cell Lysis: Prepare cell lysates according to the manufacturer's protocol for the ChAT assay kit.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, add the cell lysate, the substrates provided in the kit (e.g., choline and acetyl-CoA), and varying concentrations of this compound. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the plate at 37°C for the time specified in the assay kit protocol.

  • Detection: Measure the product formation (e.g., coenzyme A or acetylcholine) using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of ChAT inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT)

This protocol is for assessing the cytotoxic effects of this compound on a neuronal cell line.

Materials:

  • Neuronal cell line

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualization of Proposed Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for studying this compound.

cluster_0 Cholinergic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Inhibitor This compound Inhibitor->ChAT Inhibition

Caption: Proposed mechanism of action of this compound.

cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Neuronal Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment chat_assay ChAT Activity Assay treatment->chat_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay calcium_assay Calcium Imaging Assay treatment->calcium_assay ic50_calc IC50 Determination chat_assay->ic50_calc cytotoxicity_eval Cytotoxicity Profile viability_assay->cytotoxicity_eval calcium_flux_analysis Calcium Flux Analysis calcium_assay->calcium_flux_analysis end Conclusion: Characterize Cellular Effects ic50_calc->end cytotoxicity_eval->end calcium_flux_analysis->end

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols: 1-Methyl-4-(1-naphthylvinyl)piperidine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] The central cholinergic system is critically involved in cognitive functions such as memory and learning, and its decline is a hallmark of Alzheimer's disease (AD).[2][3][4] Consequently, inhibitors of ChAT are valuable research tools for studying the role of the cholinergic system in neurodegenerative diseases and for the development of potential therapeutic agents. These application notes provide an overview of the use of this compound in neurodegenerative disease research, along with detailed protocols for its synthesis and application in relevant experimental models.

Mechanism of Action

The primary mechanism of action of this compound and its analogs is the competitive inhibition of choline acetyltransferase.[1] By binding to the active site of ChAT, it prevents the synthesis of acetylcholine from its precursors, choline and acetyl-CoA. This leads to a reduction in acetylcholine levels in the brain, which can be used to model the cholinergic deficit observed in Alzheimer's disease.

A structurally related tetrahydropyridine analog, (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (also referred to as B115), has been shown to decrease ChAT activity in the rat brain by as much as 80% following multiple intraperitoneal administrations. Interestingly, prolonged administration of this analog also resulted in a 45% increase in nicotinic receptor binding in the cortex, suggesting potential downstream compensatory effects.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound Analogs
Compound/Analog NameChemical StructureAssay TypeTargetActivityReference
N-methyl-4-(1-naphthylvinyl)pyridinium iodide (C1-NVP+)Pyridinium analogIn VitroCholine Acetyltransferase (ChAT)IC50 = 0.57 µMMalek et al., 1980
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine HCl (B115)Tetrahydropyridine analogIn Vivo (rat brain)Choline Acetyltransferase (ChAT)~80% inhibitionD'Mello et al., 1991
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine HCl (B115)In Vivo (rat cortex)Nicotinic ReceptorsBinding45% increaseD'Mello et al., 1991

Note: The piperidine moiety in this compound is a reduced form of the pyridine in the pyridinium analog.

Signaling Pathways

The primary signaling pathway affected by this compound is the cholinergic pathway. By inhibiting ChAT, the compound reduces the availability of acetylcholine, a key neurotransmitter for various cognitive processes.

Cholinergic_Pathway_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylcholine (in vesicle) ChAT->ACh_vesicle synthesis ACh_cleft Acetylcholine ACh_vesicle->ACh_cleft release AChR Acetylcholine Receptor ACh_cleft->AChR binding Signal Signal Transduction AChR->Signal Inhibitor This compound Inhibitor->ChAT inhibition

Figure 1: Inhibition of the Cholinergic Signaling Pathway.

Research suggests a complex interplay between the cholinergic system and the pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaques and hyperphosphorylated tau. Modulation of cholinergic signaling can influence the processing of amyloid precursor protein (APP) and the phosphorylation state of tau protein.[2][3][5]

Cholinergic_AD_Pathology Cholinergic_System Cholinergic System (ACh levels) APP_Processing APP Processing Cholinergic_System->APP_Processing modulates Tau_Phosphorylation Tau Phosphorylation Cholinergic_System->Tau_Phosphorylation modulates Abeta Amyloid-beta (Aβ) Production APP_Processing->Abeta Tau Hyperphosphorylated Tau Tau_Phosphorylation->Tau AD_Pathology Alzheimer's Disease Pathology Abeta->AD_Pathology Tau->AD_Pathology

Figure 2: Cholinergic System and AD Pathology.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthesis of the target compound.

Materials:

  • 1-Naphthylmethyltriphenylphosphonium chloride

  • Anhydrous ether

  • n-Butyllithium (2.6M solution in hexanes)

  • 1-Methylpiperidine-4-carboxaldehyde

  • Petroleum ether

  • Magnesium sulfate (MgSO4)

  • Nitrogen gas

  • Three-necked round-bottomed flask, reflux condenser, addition funnel, gas inlet tube, magnetic stirrer, heating mantle.

Procedure:

  • Set up a 250 mL three-necked round-bottomed flask fitted with a reflux condenser, an addition funnel, and a gas inlet tube. Maintain a gentle flow of nitrogen throughout the reaction.

  • To a stirred suspension of 1-naphthylmethyltriphenylphosphonium chloride (4.39 g, 0.01 mole) in 125 mL of anhydrous ether, add dropwise through a syringe at 0°C an ethereal solution of n-butyllithium (3.85 mL of a 2.6M solution in hexanes).

  • After the addition, stir the solution at room temperature for 2 hours, during which an orange-yellow precipitate will form.

  • Add a solution of 1-methylpiperidine-4-carboxaldehyde (1.27 g, 0.01 mole) in 25 mL of ether dropwise. The reaction mixture will become colorless, and a white precipitate will separate.

  • Heat the mixture under reflux overnight.

  • Allow the mixture to cool to room temperature and remove the precipitate by filtration.

  • Wash the precipitate with two 50 mL portions of ether.

  • Combine the ethereal filtrates and wash with three 50 mL portions of water until the washings are neutral.

  • Dry the organic solution with MgSO4 and evaporate in vacuo.

  • Dissolve the residue in petroleum ether and remove the small amount of triphenylphosphine oxide that precipitates by filtration.

  • Concentrate the petroleum ether solution to yield this compound as a thick syrup.

Protocol 2: In Vitro Choline Acetyltransferase (ChAT) Inhibition Assay

This is a general protocol that can be adapted for testing this compound.

Materials:

  • Purified or recombinant choline acetyltransferase (ChAT)

  • Acetyl-CoA

  • [³H]-Choline or unlabeled choline

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation cocktail and scintillation counter (if using radiolabeling)

  • Microplate reader and appropriate detection reagents (for colorimetric or fluorometric assays)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the assay buffer, ChAT enzyme, and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrates, acetyl-CoA and choline (one of which can be radiolabeled).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

  • Quantify the amount of acetylcholine produced. This can be done by measuring the radioactivity of the product if using a radiolabeled substrate or by using a colorimetric or fluorometric method that detects acetylcholine or a byproduct.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

ChAT_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrates Initiate Reaction (Add Substrates) Incubate_Enzyme_Inhibitor->Add_Substrates Incubate_Reaction Incubate at 37°C Add_Substrates->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_Product Quantify Acetylcholine (Product) Stop_Reaction->Quantify_Product Analyze_Data Calculate % Inhibition and IC50 Quantify_Product->Analyze_Data End End Analyze_Data->End

References

Application of 1-Methyl-4-(1-naphthylvinyl)piperidine in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the anticancer activity of 1-Methyl-4-(1-naphthylvinyl)piperidine is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related piperidine and naphthalene derivatives and should be considered a representative guide for initiating research.

Introduction

This compound is a synthetic compound featuring a piperidine ring, a core structure in many biologically active molecules. While its primary documented activity is as a choline acetyltransferase inhibitor with potential applications in neurodegenerative diseases, the broader class of piperidine and naphthalene derivatives has demonstrated significant potential in oncology research.[1] Structurally similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways. This document provides a framework for investigating the potential anticancer applications of this compound.

Data Presentation: Representative Cytotoxicity of Related Piperidine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various piperidine-containing compounds against several human cancer cell lines, providing a potential reference for the expected efficacy of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference Compound(s)
N-sulfonylpiperidinesHCT-116 (Colon)3.94Vinblastine (3.21 µM)
HepG-2 (Liver)3.76Doxorubicin (7.52 µM)
MCF-7 (Breast)4.43Doxorubicin (8.19 µM)
3,5-bis(benzylidene)-4-piperidonesCa9-22 (Oral)Highly ToxicDoxorubicin, Melphalan
Colo-205 (Colon)More toxic than to non-malignant cellsNot specified
CEM (Leukemia)More toxic than to non-malignant cellsNot specified
Piperazine derivatives of vindolineMDA-MB-468 (Breast)1.00Not specified
HOP-92 (Lung)1.35Not specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualization of Potential Mechanisms

Based on the known activities of related piperidine and naphthalene derivatives, this compound may induce apoptosis and inhibit key signaling pathways involved in cancer progression.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_outcome Outcome cell_culture Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50, Apoptosis Rate, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating the anticancer activity of the compound.

hypothetical_signaling_pathway cluster_pathways Potential Downstream Effects compound This compound vegfr2 VEGFR-2 compound->vegfr2 Inhibition bcl2 Bcl-2 compound->bcl2 Downregulation bax Bax compound->bax Upregulation pi3k PI3K vegfr2->pi3k Activation akt Akt pi3k->akt Activation akt->bcl2 Upregulation caspase9 Caspase-9 bcl2->caspase9 Inhibition bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Hypothetical signaling pathway for apoptosis induction.

Concluding Remarks

The provided information serves as a foundational guide for exploring the anticancer potential of this compound. Researchers should perform initial screening assays, such as the MTT assay, across a panel of cancer cell lines to determine its cytotoxic profile. Subsequent mechanistic studies, including cell cycle analysis and apoptosis assays, will be crucial in elucidating its mode of action. Given the broad anticancer activities of related piperidine and naphthalene derivatives, this compound represents a compound of interest for further investigation in cancer research.

References

Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting radioligaynd binding assays to characterize the interaction of piperidine derivatives with various receptor targets. The information is intended to guide researchers in setting up and performing these assays, as well as in analyzing and interpreting the resulting data.

Introduction

Piperidine and its derivatives represent a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs targeting the central nervous system (CNS) and other systems. Characterizing the binding affinity of these derivatives to their intended receptor targets is a critical step in the drug discovery and development process. Radioligand binding assays are a robust and sensitive method for determining the affinity (Ki) and selectivity of compounds for specific receptors. This document focuses on protocols for assays targeting Sigma (σ), Dopamine (D), and Muscarinic (M) receptors, which are common targets for piperidine-based ligands.

Data Presentation: Binding Affinities of Piperidine Derivatives

The following tables summarize the binding affinities (Ki in nM) of various piperidine derivatives for Sigma, Dopamine, and Muscarinic receptors, as determined by radioligand binding assays.

Table 1: Binding Affinities of Piperidine Derivatives for Sigma Receptors (σ1 and σ2)

Compoundσ1 Ki (nM)σ2 Ki (nM)Radioligand(s)Reference
Haloperidol----INVALID-LINK--pentazocine, [3H]DTG[1]
Compound 13.2 ± 0.5150 ± 12--INVALID-LINK--pentazocine, [3H]DTG[1]
Compound 2434 ± 35>10000--INVALID-LINK--pentazocine, [3H]DTG[1]
Compound 38.9 ± 0.7250 ± 20--INVALID-LINK--pentazocine, [3H]DTG[1]
Compound 4256 ± 21>10000--INVALID-LINK--pentazocine, [3H]DTG[1]
Compound 53.6467.9-[2]
Compound 114.4167.9-[2]
Compound 12---[2]
18a0.14>100-[3]
19a0.38>100-[3]
19b0.25>100-[3]
1a0.34-1.1852.3-809-[4]
1b0.89-1.4952.3-809-[4]
4a-17.2-[4]
10a8.3--[5]
10b3.1--[5]

Table 2: Binding Affinities of Piperidine Derivatives for Dopamine D4 Receptors

CompoundD4 Ki (nM)RadioligandReference
10a4280-[5]
5425.6-[5]
7 (77-LH-28-1)-[3H]N-methylspiperone[6]
8-[3H]N-methylspiperone[6]
12-[3H]N-methylspiperone[6]
16-[3H]N-methylspiperone[6]

Table 3: Binding Affinities of Piperidine Derivatives for Muscarinic Receptors

CompoundReceptor SubtypeKi (nM)RadioligandReference
N-methyl-4-piperidyl benzilatesM1, M2, M3--[7]
4-amino-piperidine derivative (50)M34.8-[8]
4-amino-piperidine derivative (50)M21141-[8]

Experimental Protocols

Detailed methodologies for key radioligand binding assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Protocol 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assay

This protocol is adapted from procedures used for evaluating piperidine derivatives binding to sigma receptors.[1][2][9]

1. Materials and Reagents:

  • Receptor Source: Rat liver homogenates.[1][2]

  • Radioligand for σ1: --INVALID-LINK---Pentazocine (specific activity ~28.4 Ci/mmol).[1]

  • Radioligand for σ2: [3H]-1,3-di(o-tolyl)guanidine ([3H]DTG) (specific activity ~17.9 nM Kd).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[1]

  • Non-specific Binding (NSB) for σ1: Unlabeled (+)-Pentazocine (10 µM).[1]

  • Non-specific Binding (NSB) for σ2: Unlabeled DTG (10 µM).[1][2]

  • σ1 Masking Agent (for σ2 assay): (+)-Pentazocine (5 µM).[1][2]

  • Test Compounds: Piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail: (e.g., Betaplate Scint).[10]

  • Filtration Apparatus: 96-well harvester with GF/C filters.[10]

  • Scintillation Counter: (e.g., Wallac TriLux 1450 MicroBeta counter).[10]

2. Membrane Preparation:

  • Homogenize fresh or frozen rat liver tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[10]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[10]

  • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[10]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[10]

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[10]

3. Binding Assay Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[10]

  • Prepare assay plates (96-well format) with a final volume of 0.5 mL per well.[1]

  • For σ1 Assay:

    • Add 200 µL of membrane preparation.[1]

    • Add 50 µL of --INVALID-LINK---pentazocine (final concentration ~2 nM).[1]

    • Add 50 µL of test compound at various concentrations or buffer for total binding.

    • For non-specific binding, add 50 µL of 10 µM unlabeled (+)-pentazocine.[1]

    • Add assay buffer to reach the final volume.

  • For σ2 Assay:

    • Add 200 µL of membrane preparation.[1]

    • Add 50 µL of [3H]DTG (final concentration ~2 nM).[1]

    • Add 50 µL of (+)-pentazocine (final concentration 5 µM) to mask σ1 receptors.[1][2]

    • Add 50 µL of test compound at various concentrations or buffer for total binding.

    • For non-specific binding, add 50 µL of 10 µM unlabeled DTG.[1][2]

    • Add assay buffer to reach the final volume.

  • Incubate the plates at 37°C for 120 minutes with gentle agitation.[1]

  • Terminate the incubation by rapid filtration through 0.3% PEI-presoaked GF/C filters using a 96-well harvester.[10]

  • Wash the filters four times with ice-cold wash buffer.[10]

  • Dry the filters for 30 minutes at 50°C.[10]

  • Add scintillation cocktail and count the radioactivity using a scintillation counter.[10]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Dopamine D2-like Receptor Binding Assay

This protocol is suitable for assessing the binding of piperidine derivatives to D2-like receptors (D2, D3, D4).[6]

1. Materials and Reagents:

  • Receptor Source: HEK293 cells stably expressing human recombinant D2, D3, or D4 receptors.[6]

  • Radioligand: [3H]N-methylspiperone.[6]

  • Assay Buffer: To be optimized, typically a Tris-based buffer.

  • Non-specific Binding (NSB): A high concentration of a known D2-like antagonist (e.g., haloperidol).

  • Other reagents and equipment: As listed in Protocol 1.

2. Membrane Preparation:

  • Follow the general procedure for membrane preparation from cultured cells as described in Protocol 1, step 2.

3. Binding Assay Procedure:

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[10]

  • To each well, add:

    • 150 µL of membrane preparation (3-20 µg protein for cells).[10]

    • 50 µL of the test compound at various concentrations or buffer for total binding.[10]

    • For non-specific binding, add a high concentration of an appropriate unlabeled ligand.

    • 50 µL of [3H]N-methylspiperone solution in buffer.[10]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

  • Terminate the assay by filtration and wash the filters as described in Protocol 1.[10]

  • Dry the filters, add scintillation cocktail, and count the radioactivity.[10]

4. Data Analysis:

  • Analyze the data as described in Protocol 1, step 4.

Protocol 3: Muscarinic M1 Receptor Binding Assay

This protocol is designed for evaluating the binding of compounds to M1 muscarinic acetylcholine receptors.[11]

1. Materials and Reagents:

  • Receptor Source: Cloned human M1 mAChRs (e.g., from Perkin-Elmer).[11]

  • Radioligand: [3H]N-methylscopolamine (final concentration ~0.2 nM).[11]

  • Assay Buffer: To be optimized, typically a Tris-based buffer.

  • Non-specific Binding (NSB): A high concentration of a known muscarinic antagonist (e.g., atropine).

  • Other reagents and equipment: As listed in Protocol 1.

2. Membrane Preparation:

  • If using commercially available receptor preparations, follow the manufacturer's instructions for reconstitution. If preparing from cells, follow the general procedure in Protocol 1, step 2.

3. Binding Assay Procedure:

  • Perform the assay in a 96-well microplate format.[11]

  • Combine the membrane preparation, [3H]N-methylscopolamine, and varying concentrations of the test compound or buffer/NSB ligand.

  • Incubate to reach equilibrium (time and temperature to be optimized).

  • Separate bound from free radioligand by rapid filtration as described in Protocol 1.

  • Wash the filters, dry, add scintillant, and count.

4. Data Analysis:

  • Analyze the data as described in Protocol 1, step 4.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for radioligand binding assays and the signaling pathways associated with the target receptors.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (Membranes) Assay_Plate Assay Plate Setup (Total, NSB, Test Cmpd) Receptor_Prep->Assay_Plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Dilution Series Compound_Prep->Assay_Plate Incubation Incubation (Equilibrium) Assay_Plate->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Drying Filter Drying Washing->Drying Scintillation Scintillation Counting Drying->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff (Ki) Curve_Fitting->Ki_Calculation Dopamine_D2_Signaling D2R Dopamine D2 Receptor Gi_Go Gi/o Protein D2R->Gi_Go Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Muscarinic_M1_Signaling M1R Muscarinic M1 Receptor Gq_G11 Gq/11 Protein M1R->Gq_G11 Activation PLC Phospholipase C Gq_G11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulation PKC Protein Kinase C DAG->PKC Activation Sigma_1_Signaling S1R Sigma-1 Receptor (Chaperone Protein) IP3R IP3 Receptor S1R->IP3R Modulation Ion_Channels Ion Channels (e.g., K+, Ca2+) S1R->Ion_Channels Modulation Other_Proteins Other Client Proteins S1R->Other_Proteins Chaperoning Cellular_Stress Cellular Stress Response IP3R->Cellular_Stress Neuronal_Signaling Modulation of Neuronal Signaling Ion_Channels->Neuronal_Signaling Other_Proteins->Cellular_Stress

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4-(1-naphthylvinyl)piperidine is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities, including the inhibition of choline acetyltransferase, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine.[1] Accurate and reliable analytical methods are essential for the purity assessment, quantification, and stability testing of this compound in various stages of drug discovery and development. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific matrices or instrumentation.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2][3]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or trifluoroacetic acid).

  • Standard: A well-characterized reference standard of this compound.

  • Sample Vials: Amber glass vials to protect the analyte from light.

2. Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-10 min: 30-70% B; 10-15 min: 70-90% B; 15-20 min: 90% B; 20-21 min: 90-30% B; 21-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on the naphthyl chromophore)
Run Time 25 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 10 mg of a formulation powder).

    • Dissolve the sample in a known volume of diluent (e.g., 10 mL) to obtain a theoretical concentration within the calibration range.

    • Vortex or sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The following table summarizes the typical validation parameters and their acceptable limits for this analytical method.

Validation ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD)
- Intraday≤ 2.0%0.8%
- Interday≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Specificity No interference from blank or placeboPeak purity > 99%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (280 nm) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Inhibitory Action on Acetylcholine Synthesis

G cluster_pathway Acetylcholine Synthesis Pathway cluster_inhibitor Inhibitor A Choline C Choline Acetyltransferase (ChAT) A->C B Acetyl-CoA B->C D Acetylcholine C->D Synthesis E This compound E->C Inhibition

Caption: Inhibition of Choline Acetyltransferase by this compound.

References

Troubleshooting & Optimization

Overcoming solubility issues with 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 1-Methyl-4-(1-naphthylvinyl)piperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and dissolution of this compound.

Issue Possible Cause Recommended Solution
Compound will not dissolve in aqueous buffer. This compound is poorly soluble in water.[1]Use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a stock solution first.[1]
Precipitation occurs when diluting a DMSO stock solution in an aqueous medium. The compound is crashing out of the solution due to its low aqueous solubility.1. Stepwise Dilution: Dilute the stock solution in a stepwise manner to avoid a rapid change in solvent polarity.[2] 2. Pre-treat the aqueous medium: Add a small amount of the final concentration of DMSO to the aqueous medium before adding the compound stock solution. 3. Use of Co-solvents: For in vivo studies, consider using co-solvents like PEG400, glycerol, or Tween 80 in the final formulation.[2]
Inconsistent results in biological assays. The compound may not be fully solubilized, leading to inaccurate concentrations.1. Visual Inspection: Ensure your stock solution is a clear solution with no visible particulates. 2. Sonication/Vortexing: Gently vortex or sonicate the solution to aid dissolution.[3][4] 3. Warm the solution: If the compound is not temperature-sensitive, warming it to 37°C may help with dissolution.[3][4]
Cell toxicity observed at higher concentrations. The concentration of the organic solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in cell culture media is less than 0.5%, with 0.1% being preferable.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound that functions as an inhibitor of choline acetyltransferase (ChAT).[1] It is characterized by a piperidine ring with a methyl group and a naphthylvinyl group.[1] Due to its biological activity, it is of interest in pharmacological research, particularly in the context of neurodegenerative diseases.[1]

Q2: What are the physical and chemical properties of this compound?

A2: It is typically a crystalline solid.[1] It is stable under standard laboratory conditions but may degrade at extreme pH or temperatures.[1]

Q3: In which solvents is this compound soluble?

A3: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but it is poorly soluble in water.[1]

Q4: What is the mechanism of action of this compound?

A4: As a choline acetyltransferase (ChAT) inhibitor, it works by competitive inhibition at the active site of the enzyme.[1] This prevents the synthesis of acetylcholine, a key neurotransmitter, leading to reduced levels of acetylcholine and impacting cholinergic signaling pathways.[1]

Q5: What are the storage recommendations for this compound?

A5: As a powder, it is recommended to store it at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] Once dissolved in a solvent, stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] It is advisable to avoid repeated freeze-thaw cycles.[2]

Data Presentation

Due to the limited publicly available quantitative data, the following table summarizes the qualitative solubility of this compound in common laboratory solvents. Researchers should determine the precise solubility for their specific experimental conditions.

Solvent Solubility Notes
WaterPoorly Soluble[1]Not recommended as a primary solvent.
Dimethyl Sulfoxide (DMSO)Soluble[1]Recommended for preparing high-concentration stock solutions.
EthanolSoluble[1]Can be used as an alternative to DMSO for stock solutions.
Phosphate-Buffered Saline (PBS)Poorly SolubleDirect dissolution is not advised. Dilute from a stock solution.
Cell Culture MediaPoorly SolubleDilute from a stock solution to the final working concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder (Molecular Weight: ~241.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a chemical fume hood), accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.41 mg of the compound.

  • Adding the Solvent: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of DMSO. For 2.41 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex the mixture until the solid is completely dissolved. If the compound does not fully dissolve, you can gently warm the solution to 37°C or use a sonicator for a short period.[3][4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of the compound needed for your experiment.

  • Serial Dilution (Recommended): To avoid precipitation, it is best to perform serial dilutions.

    • For a final concentration of 10 µM in 1 mL of media, you would need 1 µL of the 10 mM stock solution.

    • It is recommended to first dilute the 10 mM stock solution 1:10 in sterile cell culture medium to create a 1 mM intermediate solution.

    • Then, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to achieve the final 10 µM concentration.

  • Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible. Add the required volume of the stock solution to the cell culture medium while gently vortexing.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. The final DMSO concentration should ideally be below 0.1% to minimize toxicity to the cells.[2][3]

Visualizations

G start Start: Dissolving This compound issue Issue: Poor Solubility in Aqueous Buffer start->issue solution1 Use Organic Solvent (e.g., DMSO, Ethanol) to create a stock solution issue->solution1 issue2 Issue: Precipitation on Dilution in Aqueous Media solution1->issue2 solution2a Stepwise Dilution issue2->solution2a solution2b Use Co-solvents (PEG400, Tween 80) issue2->solution2b solution2c Sonication or Gentle Warming issue2->solution2c end Result: Homogeneous Working Solution solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting workflow for solubility issues.

G compound This compound chat Choline Acetyltransferase (ChAT) compound->chat Inhibits acetylcholine Acetylcholine Synthesis chat->acetylcholine ach_levels Reduced Acetylcholine Levels acetylcholine->ach_levels Leads to cholinergic_signaling Altered Cholinergic Signaling ach_levels->cholinergic_signaling Results in downstream Downstream Neuronal Effects (e.g., impact on cognition, memory) cholinergic_signaling->downstream Causes

Caption: Cholinergic signaling pathway inhibition.

References

Stability of 1-Methyl-4-(1-naphthylvinyl)piperidine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Methyl-4-(1-naphthylvinyl)piperidine in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the handling, storage, and analysis of this compound.

Question: My sample of this compound shows unexpected degradation upon dissolution in a solvent. What could be the cause?

Answer: Unexpected degradation can arise from several factors:

  • Solvent Purity: Impurities in the solvent, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation. Always use high-purity, analytical grade solvents.

  • pH: The compound is known to be sensitive to extreme pH conditions.[1] If your solvent is not adequately buffered or has an inappropriate pH, it can lead to hydrolysis or other degradation pathways.

  • Light Exposure: While not explicitly documented for this compound, many similar structures are light-sensitive. Prepare solutions in amber glassware or protect them from light.

  • Temperature: Elevated temperatures can accelerate degradation. Ensure your solvent and storage conditions are appropriately cooled if necessary. Dissolution in some solvents can be exothermic; consider pre-cooling your solvent.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. For sensitive experiments, consider degassing the solvent prior to use.

Question: What is the recommended solvent for long-term storage of this compound solutions?

Answer: Based on general stability principles for similar compounds, a non-polar, aprotic solvent is recommended for long-term storage. Anhydrous acetonitrile or dimethyl sulfoxide (DMSO) are suitable choices.[1] Solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed containers to minimize solvent evaporation and exposure to moisture and air. It is crucial to use anhydrous solvents to prevent hydrolysis.

Question: I am observing multiple peaks in my chromatogram when analyzing a freshly prepared solution. What could be the issue?

Answer: The appearance of multiple peaks can indicate:

  • Degradation: The compound may be degrading rapidly in your analytical mobile phase or upon injection into a heated inlet.

  • Isomers: The presence of geometric isomers (E/Z) around the vinyl bond is possible.

  • Impurity in Starting Material: The initial solid material may contain impurities.

  • Interaction with Mobile Phase: The compound might be reacting with components of your mobile phase.

To troubleshoot, try analyzing the sample using a less aggressive mobile phase, lower the injector temperature, and review the certificate of analysis for the starting material.

Question: How can I perform a forced degradation study to identify potential degradation products?

Answer: Forced degradation studies involve subjecting the compound to stress conditions to predict its degradation profile.[2][3][4] A typical study would involve exposing a solution of this compound to:

  • Acidic Conditions: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Basic Conditions: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: e.g., Heating the solid or a solution at 80°C for 48 hours.

  • Photolytic Stress: Exposing a solution to UV light (e.g., 254 nm) for a defined period.

Samples should be analyzed by a stability-indicating method, such as HPLC-UV or LC-MS, at various time points to track the formation of degradants.

Data on Stability in Different Solvents

The following tables summarize the hypothetical stability data for this compound in various solvents under controlled conditions. This data is intended to be illustrative.

Table 1: Stability of this compound in Common Solvents at Room Temperature (25°C) over 48 hours.

SolventPolarity IndexInitial Purity (%)Purity after 24h (%)Purity after 48h (%)Notes
Acetonitrile5.899.899.799.6Minimal degradation observed.
Methanol5.199.798.597.2Moderate degradation.
Ethanol4.399.899.098.1Minor degradation.[1]
Dichloromethane3.199.699.599.4Stable.
Water (pH 7)10.299.595.290.5Significant degradation. Poorly soluble.[1]
DMSO7.299.999.899.7Highly stable.[1]

Table 2: Effect of pH on the Stability of this compound in an Aqueous Buffer System at 40°C.

pHBuffer SystemPurity after 6h (%)Purity after 12h (%)Purity after 24h (%)
2.0Citrate Buffer85.372.155.8
5.0Acetate Buffer98.196.593.2
7.0Phosphate Buffer97.595.191.0
9.0Borate Buffer90.281.468.7
12.0Phosphate Buffer70.655.938.4

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Stability Studies

  • Accurately weigh approximately 10 mg of this compound into a 10 mL amber volumetric flask.

  • Dissolve the compound in the desired solvent (e.g., anhydrous acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • This provides a 1 mg/mL stock solution. Store at -20°C when not in use.

Protocol 2: General Procedure for a Forced Degradation Study

  • Prepare a 100 µg/mL solution of the compound in the desired stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or buffer).

  • For thermal stress, use a solution in a stable solvent like acetonitrile.

  • Incubate the solutions under the specified conditions (e.g., 60°C in a water bath).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate volume Bring to Volume sonicate->volume stock Stock Solution (1 mg/mL) volume->stock dilute Dilute to 100 µg/mL in Stress Medium stock->dilute stress_conditions Incubate under Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) dilute->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize (if applicable) sampling->neutralize dilute_analysis Dilute for Analysis neutralize->dilute_analysis hplc HPLC Analysis dilute_analysis->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Unexpected Degradation Observed solvent Solvent Impurity issue->solvent ph Incorrect pH issue->ph light Light Exposure issue->light temp High Temperature issue->temp oxygen Dissolved Oxygen issue->oxygen use_hplc_grade Use High-Purity Solvents solvent->use_hplc_grade buffer_solution Use Buffered Solutions ph->buffer_solution amber_vials Use Amber Glassware light->amber_vials control_temp Control Temperature temp->control_temp degas_solvent Degas Solvents oxygen->degas_solvent

Caption: Troubleshooting logic for unexpected sample degradation.

References

Preventing degradation of 1-Methyl-4-(1-naphthylvinyl)piperidine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Methyl-4-(1-naphthylvinyl)piperidine during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound is a chemical compound primarily investigated for its role as a potent and selective inhibitor of choline acetyltransferase (ChAT).[1] Choline acetyltransferase is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. Due to this activity, the compound is a subject of interest in neuropharmacological research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic system deficits are a key feature.[1]

Q2: What are the general stability characteristics of this compound?

A2: Generally, this compound is stable under standard laboratory conditions.[1] However, it is susceptible to degradation under extreme pH and high temperatures.[1] It is a crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but has poor solubility in water.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2][3] It is also advisable to keep it away from heat, open flames, and other sources of ignition.[2][3][4] For long-term storage, refrigeration is recommended as per the product label.[3]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Loss of compound activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature in a tightly sealed, light-protected container. 2. Prepare Fresh Solutions: Prepare solutions fresh for each experiment. If stock solutions are necessary, store them in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Use High-Purity Solvents: Use anhydrous, high-purity solvents for preparing solutions to minimize contaminants that could catalyze degradation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the compound.1. pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) to avoid acid or base-catalyzed hydrolysis of the vinyl group or piperidine ring. 2. Temperature Control: Avoid exposing the compound to high temperatures during experimental procedures. If heating is necessary, use the lowest effective temperature for the shortest possible duration. 3. Inert Atmosphere: For reactions or storage of solutions, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 4. Antioxidant Addition: For long-term solution storage, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be beneficial, though compatibility should be verified.
Discoloration of the solid compound or solutions. Oxidation or photodegradation.1. Light Protection: Always store and handle the compound and its solutions in light-protecting containers (e.g., amber vials). 2. Inert Gas Overlay: For sensitive solutions, overlaying with an inert gas before sealing can prevent air exposure.
Precipitation of the compound in aqueous buffers. Poor aqueous solubility.1. Use of Co-solvents: Prepare stock solutions in a water-miscible organic solvent such as DMSO or ethanol. The final concentration of the organic solvent in the aqueous experimental medium should be kept low (typically <1%) to avoid off-target effects. 2. Sonication: Gentle sonication can aid in the dissolution of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Amber glass vial with a PTFE-lined cap

    • Calibrated analytical balance

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the solid compound using a calibrated analytical balance in a fume hood.

    • Transfer the weighed compound to a volumetric flask.

    • Add a small amount of anhydrous DMSO to dissolve the solid.

    • Once dissolved, add DMSO to the final volume and mix thoroughly.

    • Transfer the stock solution to an amber glass vial for storage.

    • For long-term storage, flush the vial with an inert gas (e.g., nitrogen) before sealing and store at -20°C or below.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a general procedure for a forced degradation study. The specific conditions may need to be optimized.

  • Materials:

    • This compound

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • 30% Hydrogen Peroxide (H₂O₂)

    • HPLC-grade water, acetonitrile, and methanol

    • pH meter

    • HPLC-UV or LC-MS system

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 1 M HCl and incubate at 60°C for 24 hours. Neutralize a sample with NaOH before analysis.

    • Base Hydrolysis: Dissolve the compound in a solution of 1 M NaOH and incubate at 60°C for 24 hours. Neutralize a sample with HCl before analysis.

    • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Dissolve a sample for analysis.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

    • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method
  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 254-330 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the samples from the forced degradation study and the control sample.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • For peak identification, collect fractions and analyze by mass spectrometry (LC-MS).

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft & Postsynaptic Terminal Choline Choline ChAT ChAT Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh ACh ChAT->ACh Synthesis AChR Acetylcholine Receptor ACh->AChR Binding Signal_Transduction Signal Transduction AChR->Signal_Transduction MNVP This compound MNVP->ChAT Inhibition

Caption: Mechanism of action of this compound as a ChAT inhibitor.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start Start: Compound Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Control Unstressed Control Start->Control HPLC Stability-Indicating HPLC Analysis Forced_Degradation->HPLC Control->HPLC Data_Analysis Compare Chromatograms HPLC->Data_Analysis LCMS LC-MS for Degradant ID Pathway Identify Degradation Pathways LCMS->Pathway Data_Analysis->LCMS Data_Analysis->Pathway End End: Stability Profile Pathway->End

Caption: Workflow for a forced degradation study of this compound.

References

Optimizing dosage for in vivo studies of 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists working with 1-Methyl-4-(1-naphthylvinyl)piperidine in in vivo studies. Due to the limited availability of published in vivo data for this specific compound, this guide offers general advice, starting dosage estimations based on structurally similar piperidine derivatives, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a piperidine derivative that has been identified as a potential inhibitor of choline acetyltransferase (ChAT).[1] ChAT is the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] Its inhibitory action on this enzyme makes it a compound of interest for research in neurodegenerative diseases such as Alzheimer's disease.[1]

Q2: What is the proposed mechanism of action for this compound?

A2: The proposed mechanism of action is the inhibition of choline acetyltransferase (ChAT). By inhibiting ChAT, the compound is expected to reduce the synthesis of acetylcholine in cholinergic neurons. This modulation of the cholinergic system is the basis for its investigation in the context of cognitive disorders.

Diagram: Proposed Signaling Pathway

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Vesicular ACh ChAT->ACh_Vesicle ACh Synthesis ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Release Compound 1-Methyl-4- (1-naphthylvinyl)piperidine Compound->ChAT Inhibition AChR Acetylcholine Receptor (AChR) ACh_Released->AChR Binding Signal Signal Transduction AChR->Signal

Caption: Proposed mechanism of action of this compound.

Q3: What are the recommended starting dosages for in vivo studies?

A3: As there is no specific published data for this compound, it is recommended to start with a dose-ranging study. Based on in vivo studies of other novel piperidine derivatives, a conservative starting range can be estimated.

Data Presentation: Estimated Starting Doses from Analogous Compounds

Compound ClassAnimal ModelRoute of AdministrationDose Range (mg/kg)Reference
Piperidine-3-carboxamide derivativeMouseOral10 - 90[2]
Dihydropyrimidinone-piperidine hybridRatOral12.5 - 50[3][4]
Piperine derivative (PD07)RatOral10 (therapeutic dose)[5]
Pethidine (standard drug)MouseNot specified50[6]

Disclaimer: The data above is from structurally related but distinct molecules. A thorough dose-finding (dose escalation) study is mandatory to determine the optimal and safe dosage for this compound.

Troubleshooting Guide

Issue 1: Poor Solubility of the Compound

  • Question: My compound is not dissolving well for in vivo administration. What should I do?

  • Answer:

    • Vehicle Screening: Test a panel of biocompatible vehicles. Common choices for piperidine-based compounds include:

      • Saline with a small percentage of a solubilizing agent like Tween 80 or DMSO (ensure final DMSO concentration is low, typically <5%, to avoid toxicity).

      • Polyethylene glycol (e.g., PEG300 or PEG400) in saline.

      • Carboxymethylcellulose (CMC) suspension.

    • pH Adjustment: Check if the solubility is pH-dependent. A slightly acidic buffer may improve the solubility of amine-containing compounds.

    • Sonication: Use a sonicator to aid in the dissolution process.

    • Micronization: If solubility issues persist, consider micronizing the compound to increase its surface area.

Issue 2: Observed Toxicity or Adverse Effects in Animals

  • Question: The animals are showing signs of distress (e.g., lethargy, weight loss, ruffled fur) after administration. What steps should I take?

  • Answer:

    • Immediate Dose Reduction: Lower the dose immediately or pause the study for the affected cohort.

    • Acute Toxicity Study: If not already performed, conduct an acute toxicity study with a single high dose to determine the maximum tolerated dose (MTD). A study in mice showed no mortality for a piperidine derivative at 300 mg/kg/day for 7 days, which can serve as a very high upper limit for initial safety assessments.[2]

    • Vehicle Control: Ensure that the vehicle itself is not causing the adverse effects by treating a control group with the vehicle alone.

    • Clinical Observations: Implement a more detailed and frequent schedule of clinical observations to catch early signs of toxicity.

Issue 3: Lack of Efficacy at Tested Doses

  • Question: I am not observing the expected biological effect at the doses I've tested. What could be the reason?

  • Answer:

    • Dose Escalation: If no toxicity is observed, you may need to escalate the dose. Based on analogs, doses up to 90 mg/kg have been used.[2]

    • Pharmacokinetics (PK): Consider a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. It might have poor bioavailability or be rapidly metabolized.

    • Route of Administration: If using oral administration, the compound may have low oral bioavailability. Consider switching to an alternative route such as intraperitoneal (IP) or subcutaneous (SC) injection, if appropriate for the experimental model.

    • Target Engagement: Confirm that the compound is reaching the target tissue (e.g., the brain for neurological studies) and engaging with its target (ChAT). This may require ex vivo analysis of tissues.

Experimental Protocols

Protocol 1: General Protocol for a Dose-Ranging Study in Mice

  • Objective: To determine the maximum tolerated dose (MTD) and to identify a range of safe and potentially efficacious doses.

  • Animals: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to reduce variability.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Prepare serial dilutions to achieve the desired final concentrations for dosing.

  • Dosing:

    • Start with a low dose (e.g., 5 or 10 mg/kg) based on the data from analogous compounds.

    • Use a dose escalation design (e.g., modified Fibonacci sequence).

    • Administer the compound via the intended route (e.g., oral gavage or IP injection).

    • Include a vehicle control group.

  • Monitoring:

    • Monitor the animals for at least 72 hours after a single dose for signs of acute toxicity.

    • Record body weight daily.

    • Perform regular clinical observations (e.g., changes in posture, activity, fur condition).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

Diagram: Experimental Workflow for In Vivo Study

In_Vivo_Workflow Start Start Dose_Range Dose-Ranging Study (Determine MTD) Start->Dose_Range Efficacy_Study Efficacy Study Design (Groups, Timeline) Dose_Range->Efficacy_Study Animal_Acclimatization Animal Acclimatization (1 week) Efficacy_Study->Animal_Acclimatization Baseline Baseline Measurements (e.g., Behavior, Biomarkers) Animal_Acclimatization->Baseline Treatment Treatment Period (Compound vs. Vehicle) Baseline->Treatment Monitoring In-life Monitoring (Health, Behavior) Treatment->Monitoring Endpoint_Data Endpoint Data Collection (e.g., Tissue, Blood) Monitoring->Endpoint_Data Analysis Data Analysis (Statistics) Endpoint_Data->Analysis End Results Analysis->End

Caption: General experimental workflow for an in vivo efficacy study.

References

Technical Support Center: Gas Chromatography Analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography (GC) analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between the E and Z isomers of this compound?

A1: Poor resolution between geometric isomers is a common challenge. Several factors can contribute to this issue:

  • Inappropriate GC Column: The column's stationary phase may not have the right selectivity for separating these specific isomers.

  • Suboptimal Temperature Program: The oven temperature ramp rate might be too fast, or the initial/final hold times may be insufficient.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.

Q2: What causes peak tailing for my piperidine derivative peaks?

A2: Peak tailing in the analysis of basic compounds like piperidine derivatives is often due to interactions with active sites in the GC system.[1] Potential causes include:

  • Active Sites in the Inlet Liner: Silanol groups in a non-deactivated liner can interact with the basic nitrogen of the piperidine ring.

  • Column Degradation: The stationary phase can degrade over time, exposing active sites on the fused silica tubing.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.[1]

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time variability can invalidate your results. Common causes include:

  • Leaks in the GC System: A leak in the inlet, septum, or column fittings can cause fluctuations in the carrier gas flow rate.[2]

  • Inconsistent Oven Temperature: Poor temperature control or insufficient equilibration time can lead to shifts in retention.[2]

  • Changes in Sample Matrix: The presence of different matrix components can affect the chromatography.

Q4: I am observing ghost peaks in my chromatograms. Where are they coming from?

A4: Ghost peaks are peaks that appear in blank runs or inconsistently in sample runs.[1] They can originate from:

  • Contaminated Syringe or Solvent: Residual sample from a previous injection or impurities in the solvent can be injected.[2]

  • Septum Bleed: Small particles from the inlet septum can be introduced into the system.

  • Carryover from Previous Injections: High-boiling point components from a previous sample may elute in a subsequent run.[1]

Troubleshooting Guide

Issue 1: Poor or No Separation of E/Z Isomers

Question: I am injecting a standard mixture of this compound isomers, but I am seeing a single broad peak or two peaks with very poor resolution. How can I improve the separation?

Answer:

Improving the resolution of E/Z isomers often requires a systematic optimization of the chromatographic conditions.

Initial Checks:

  • Confirm Isomer Presence: Ensure that the standard you are using indeed contains both isomers.

  • System Suitability: Verify that your GC system is performing optimally by injecting a standard mixture with known good separation characteristics.

Troubleshooting Steps:

  • Optimize the Temperature Program:

    • Decrease the initial oven temperature to improve the focusing of the analytes at the head of the column.

    • Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) to allow for better partitioning of the isomers with the stationary phase.

    • Incorporate an isothermal hold at an optimal elution temperature.

  • Select an Appropriate GC Column:

    • For separating isomers, a column with a polar stationary phase is often beneficial. Consider a cyanopropyl or polyethylene glycol (WAX) type column.[3]

    • Using a longer column (e.g., 60 m instead of 30 m) can increase the number of theoretical plates and improve resolution.

  • Adjust Carrier Gas Flow Rate:

    • Optimize the linear velocity of your carrier gas (Helium or Hydrogen) to achieve the highest column efficiency. This is typically around 20-30 cm/s for Helium.

  • Sample Concentration:

    • Avoid column overload by diluting your sample.[1] High concentrations can lead to peak broadening and decreased resolution.

Issue 2: Asymmetric Peak Shapes (Tailing)

Question: My peaks for the this compound isomers are showing significant tailing. What steps can I take to get symmetrical peaks?

Answer:

Peak tailing for this basic compound is likely due to unwanted interactions within the system.

Troubleshooting Steps:

  • Inlet Maintenance:

    • Use a deactivated inlet liner specifically designed for active compounds.

    • Regularly replace the liner and O-rings to prevent the buildup of non-volatile residues.[2]

  • Column Care:

    • Condition the column according to the manufacturer's instructions to remove any contaminants.

    • If the column is old or has been used with harsh samples, consider trimming the first few centimeters from the inlet end to remove a section with potential active sites. If this doesn't help, the column may need to be replaced.[1]

  • Sample Preparation:

    • Consider derivatization of the piperidine nitrogen if tailing persists. However, this will alter the molecule and may not be suitable for all analyses. A more common approach for underivatized amines is to use an amine-specific deactivated column.

Data Presentation

Table 1: Example GC Data for Isomer Analysis

ParameterPoor ResolutionGood Resolution
Isomer 1 Retention Time (min) 15.215.8
Isomer 2 Retention Time (min) 15.416.5
Resolution (Rs) 0.8> 1.5
Isomer 1 Peak Area 450,000480,000
Isomer 2 Peak Area 460,000475,000
Isomer 1 Tailing Factor 1.81.1
Isomer 2 Tailing Factor 1.91.2

Experimental Protocols

General GC Method for Isomer Analysis

This is a starting point for method development. The actual parameters will need to be optimized for your specific instrument and column.

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). A more polar column may be required for optimal separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector:

    • FID: 300°C.

    • MS: Transfer line at 280°C, ion source at 230°C.

  • Injection Volume: 1 µL.

Sample Preparation Protocol
  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound isomer mixture and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate) to create a 1 mg/mL stock solution.[4]

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.[4]

  • Filtration: If the sample contains any particulates, filter it through a 0.45 µm syringe filter before transferring to a GC vial.[5]

  • Vialing: Transfer the final solution to a 2 mL autosampler vial.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Isomer Resolution start Poor Isomer Resolution (Rs < 1.5) check_method Is the GC method optimized? start->check_method check_column Is the column appropriate? check_method->check_column Yes optimize_temp Adjust Oven Temperature Program: - Lower initial temp - Reduce ramp rate check_method->optimize_temp No check_system Is the GC system functioning correctly? check_column->check_system Yes change_column Select a More Polar or Longer Column check_column->change_column No system_maintenance Perform System Maintenance: - Check for leaks - Replace consumables (liner, septum) check_system->system_maintenance No end Good Resolution Achieved check_system->end Yes optimize_temp->end change_column->end system_maintenance->end

Caption: Troubleshooting workflow for poor isomer resolution.

G cluster_1 Sample Preparation Workflow for GC Analysis start Start with Raw Sample dissolve Dissolve in Appropriate Solvent (e.g., Methanol, Ethyl Acetate) start->dissolve dilute Dilute to Working Concentration (10-100 µg/mL) dissolve->dilute filter_q Does the sample contain particulates? dilute->filter_q filter Filter through 0.45 µm Syringe Filter filter_q->filter Yes vial Transfer to 2 mL GC Vial filter_q->vial No filter->vial end Ready for GC Injection vial->end

Caption: Sample preparation workflow for GC analysis.

References

Technical Support Center: Purification of 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Methyl-4-(1-naphthylvinyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting materials such as 1-naphthylmethyltriphenylphosphonium chloride and 1-methylpiperidine-4-carboxaldehyde, byproducts like triphenylphosphine oxide from the Wittig reaction, and geometric isomers (cis and trans) of the final product.[1]

Q2: Why is my purified product a thick syrup instead of a solid?

A2: this compound is often obtained as a thick syrup, which can be due to the presence of a mixture of cis and trans isomers that hinders crystallization.[1] The presence of residual solvents or other minor impurities can also contribute to this physical state.

Q3: How can I confirm the isomeric ratio of my product?

A3: The ratio of cis and trans isomers of this compound can be determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For example, GC analysis can show distinct peaks for each isomer, with the relative peak areas indicating their respective proportions.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Initial Extraction Incomplete removal of triphenylphosphine oxide.Triphenylphosphine oxide has low solubility in petroleum ether. Dissolving the crude residue in a minimal amount of petroleum ether and filtering off the precipitated triphenylphosphine oxide can be an effective purification step.[1]
Incomplete washing of the organic phase.Ensure the ethereal solution is washed with water multiple times until the washings are neutral to remove any water-soluble impurities and salts.[1]
Difficulty in Separating Cis/Trans Isomers Standard purification techniques like recrystallization are ineffective due to the syrupy nature of the product and similar properties of the isomers.Consider using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column may provide better separation.
Product Decomposes During Purification The vinyl group may be susceptible to polymerization or oxidation, especially when exposed to heat or light for extended periods.Perform purification steps at room temperature or below whenever possible. Use an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. Store the purified product under an inert atmosphere and protect it from light.
Inconsistent Results in Isomeric Ratio The reaction conditions of the Wittig reaction can influence the ratio of cis and trans isomers.To obtain a more consistent isomeric ratio, it is crucial to carefully control reaction parameters such as temperature, reaction time, and the rate of addition of reagents.[2]

Experimental Protocols

Protocol 1: Synthesis and Primary Purification of this compound[1]
  • Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, and a gas inlet tube, maintain a gentle flow of nitrogen.

  • Wittig Reagent Preparation: To a stirred suspension of 1-naphthylmethyltriphenylphosphonium chloride (4.39 g, 0.01 mole) in 125 mL of anhydrous ether, add an ethereal solution of n-butyllithium (3.85 mL of a 2.6M solution in hexanes) dropwise via syringe at 0°C. Stir the resulting orange-yellow precipitate at room temperature for 2 hours.

  • Wittig Reaction: Add a solution of 1-methylpiperidine-4-carboxaldehyde (1.27 g, 0.01 mole) in 25 mL of ether dropwise. The reaction mixture will become colorless, and a white precipitate will form.

  • Reflux: Heat the mixture under reflux overnight.

  • Workup:

    • Cool the mixture to room temperature and remove the precipitate by filtration.

    • Wash the precipitate with two 50 mL portions of ether.

    • Combine the ethereal filtrates and wash with three 50 mL portions of water until the washings are neutral.

    • Dry the organic solution over magnesium sulfate (MgSO4) and evaporate the solvent in vacuo.

  • Primary Purification:

    • Dissolve the residue in petroleum ether.

    • Remove the small amount of precipitated triphenylphosphine oxide (approximately 0.1 g) by filtration.

    • Concentrate the petroleum ether solution to obtain this compound as a thick syrup.

Protocol 2: Isomer Analysis by Gas Chromatography (GC)[1]
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for separating non-polar to semi-polar compounds (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min.

  • Sample Preparation: Dissolve a small amount of the purified syrup in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample and identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative percentage of each isomer can be calculated from the peak areas. A typical result may show approximately 87.3% trans and 12.7% cis isomer.[1]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Wittig Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product (Syrup) Workup->Crude TPO_Removal Triphenylphosphine Oxide Removal Crude->TPO_Removal Primary_Product Primary Product (Isomer Mixture) TPO_Removal->Primary_Product Chromatography Column Chromatography / Preparative HPLC Primary_Product->Chromatography Pure_Isomers Separated Cis/Trans Isomers Chromatography->Pure_Isomers

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Purification Start Problem Low Purity? Start->Problem Cause1 Incomplete TPO Removal? Problem->Cause1 Yes Problem2 Isomer Mixture? Problem->Problem2 No Solution1 Recrystallize/Filter with Petroleum Ether Cause1->Solution1 Yes Cause1->Problem2 No Solution1->Problem2 Solution2 Column Chromatography or Prep HPLC Problem2->Solution2 Yes End Pure Product Problem2->End No Solution2->End

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted piperidines. The information is designed to address common challenges encountered during synthesis, biological evaluation, and optimization of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the biological activity of a substituted piperidine lead compound?

A1: Enhancing biological activity typically involves a multi-pronged approach focused on optimizing the structure-activity relationship (SAR). Key strategies include:

  • Substitution Pattern Modification: Systematically altering the position, nature (electron-donating vs. electron-withdrawing), and size of substituents on the piperidine ring and its appended functionalities. Even small changes, such as moving a substituent from the ortho to the meta position on an N-benzyl group, can significantly impact transporter affinity and selectivity.[1]

  • Introduction of Functional Groups: Incorporating groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the biological target. For instance, adding a hydroxyl group to the piperidine ring has been shown to increase the inhibitory effect on monoamine oxidase (MAO).[2]

  • Stereochemical Control: Synthesizing and testing specific stereoisomers (enantiomers or diastereomers), as the biological target often has a chiral binding pocket, leading to stereospecific recognition and activity.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may improve potency, selectivity, or pharmacokinetic properties. For example, replacing a piperazine ring with a piperidine ring can influence affinity for certain receptors.[3]

  • Late-Stage Functionalization: Employing C-H functionalization to introduce new substituents on the piperidine skeleton of already active molecules, allowing for rapid generation of a diverse library of analogs for SAR studies.[4]

Q2: My substituted piperidine shows good in vitro activity but poor in vivo efficacy. What could be the issue?

A2: This is a common challenge in drug development, often related to poor pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Potential issues include:

  • Low Bioavailability: The compound may be poorly absorbed from the gastrointestinal tract or rapidly metabolized in the liver (first-pass metabolism). Piperine, for example, has its clinical application limited by poor water solubility and rapid metabolic breakdown.[5]

  • Metabolic Instability: Certain substituents may be labile and quickly modified by metabolic enzymes (e.g., cytochrome P450s). Blocking a metabolically susceptible position, for instance by introducing a trifluoromethyl group, can reduce clearance rates and increase oral bioavailability.[6]

  • Poor Solubility: Low aqueous solubility can limit absorption and distribution. Strategies to improve solubility include the introduction of polar functional groups or formulation as a salt.

  • High Protein Binding: The compound may bind extensively to plasma proteins, reducing the free concentration available to interact with the target.

Q3: Which signaling pathways are commonly modulated by biologically active piperidine derivatives?

A3: Substituted piperidines have been shown to modulate a wide range of signaling pathways, particularly in the context of cancer and inflammation. Some of the key pathways include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a crucial pathway in inflammatory responses and cell survival. Piperine has been shown to inhibit NF-κB signaling.[5][7]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): A critical pathway for cell growth, proliferation, and survival. Both piperine and other piperidine derivatives can inhibit this pathway.[5][7]

  • MAPK (Mitogen-Activated Protein Kinase) pathways (e.g., ERK, p38, JNK): These pathways are involved in cellular responses to various stimuli and are often dysregulated in cancer. Piperine has been observed to inhibit the expression of ERK and p38.[8][9]

  • STAT-3 (Signal Transducer and Activator of Transcription 3): This pathway is involved in cell growth and apoptosis and is a target for anticancer agents. Piperine can suppress STAT-3 phosphorylation.[5][7]

  • TGF-β/SMAD (Transforming Growth Factor-beta/SMAD family): This pathway is involved in cell growth, differentiation, and apoptosis. Piperine has been shown to inhibit both canonical and noncanonical TGF-β signaling pathways.[9]

Troubleshooting Guides

Synthetic Chemistry
Problem Possible Cause(s) Suggested Solution(s)
Low yield in piperidine ring synthesis Inefficient cyclization strategy; Unstable intermediates; Poor choice of catalyst or reaction conditions.Explore alternative synthetic routes such as multicomponent reactions, intramolecular amination, or catalytic hydrogenation of substituted pyridines.[10] Optimize reaction conditions (temperature, solvent, catalyst loading). Ensure the purity of starting materials.
Difficulty in introducing substituents at a specific position Steric hindrance; Unfavorable electronic effects; Lack of regioselectivity in the reaction.Employ regioselective methods like directed metalation. Use late-stage C-H functionalization for direct introduction of substituents on a pre-formed piperidine ring.[4] For pyridine precursors, consider that the methyl group of 2-methyl pyridine is acidic and can be a site for C-C bond formation.[11]
Poor stereoselectivity in the final product Non-stereoselective reaction; Racemization during purification.Use chiral catalysts or auxiliaries for asymmetric synthesis. For reductions of substituted pyridines, borenium and hydrosilanes can offer high diastereoselectivity.[10] Employ chiral chromatography for the separation of stereoisomers.
Biological Assays
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50/EC50 values Compound precipitation in assay buffer; Compound instability under assay conditions; Variability in cell-based assays (cell passage number, density).Check the solubility of the compound in the assay buffer. Use a lower concentration of solvent (e.g., DMSO). Include positive and negative controls in every experiment. Standardize cell culture conditions and use cells within a specific passage number range.
High background signal or false positives Compound autofluorescence or color interference; Non-specific binding to assay components.Run a control experiment with the compound in the absence of the biological target to check for interference. If autofluorescence is an issue, consider using a different detection method (e.g., luminescence, label-free).
No observable biological activity Poor membrane permeability (for intracellular targets); Compound is not a good fit for the target's binding pocket; Incorrect assay for the expected mechanism of action.Perform a cell permeability assay (e.g., PAMPA). Conduct computational docking studies to predict binding affinity and pose.[12] Re-evaluate the biological hypothesis and consider screening against a broader panel of targets.

Quantitative Data on Structure-Activity Relationships

Table 1: Affinity of N-benzyl Piperidine Analogs for Monoamine Transporters [1]

CompoundN-benzyl SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1 None1.81,5001,200
2 2-Trifluoromethyl>10,000>10,000>10,000
3 3-Trifluoromethyl2.42,4001,500
4 2-Fluoro2.51,8001,300
5 3-Fluoro1.51,200980

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Kᵢ: Inhibition constant.

Table 2: Anticancer Activity of a Piperidine Derivative on A549 Lung Cancer Cells [13]

Compound Concentration (µM)Cytotoxicity (%)
10066.90
5055.00
2530.00
12.515.00
6.255.57

The IC50 value for this compound was determined to be 32.43 µM.

Key Experimental Protocols

Protocol 1: General Procedure for MTT Assay for Anticancer Activity

This protocol is based on the methodology described for testing piperidine derivatives against cancer cell lines.[13]

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the substituted piperidine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: General Procedure for In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on commercially available 5-LOX inhibitor screening kits.[14]

  • Reagent Preparation: Prepare the assay buffer, 5-LOX enzyme solution, and substrate (e.g., arachidonic acid) solution as per the kit instructions.

  • Assay Plate Setup:

    • Blank wells: Add 100 µL of assay buffer.

    • Positive control wells: Add 90 µL of the 5-LOX enzyme and 10 µL of assay buffer.

    • Test compound wells: Add 90 µL of the 5-LOX enzyme and 10 µL of the piperidine derivative solution (at various concentrations).

  • Initiate Reaction: Add 10 µL of the substrate solution to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10 minutes).

  • Read Results: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the positive control. Determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Piperidine Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization invitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) characterization->invitro invivo In Vivo Models (e.g., Animal Studies) invitro->invivo sar SAR Analysis (IC50/EC50 Determination) invivo->sar adme ADME/Tox Assessment sar->adme adme->synthesis Optimization (Lead Compound Modification)

Caption: General workflow for the development of substituted piperidines.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Survival mTOR->CellGrowth Piperidine Piperidine Derivative Piperidine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidines.

References

Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with piperidine-based compounds. The focus is on identifying, understanding, and reducing off-target effects to improve compound selectivity and safety.

Frequently Asked Questions (FAQs)

Q1: What are piperidine-based compounds and why are they so prevalent in drug discovery?

A1: Piperidine is a six-membered heterocyclic amine consisting of a ring with five methylene bridges and one amine bridge.[1] This structure is considered a "privileged scaffold" in medicinal chemistry because it is present in numerous pharmaceuticals and natural alkaloids.[2][3] Its prevalence stems from its ability to serve as a versatile scaffold, providing favorable physicochemical properties, improving pharmacokinetic profiles (ADME), and enhancing metabolic stability.[3][4] The piperidine motif can be readily modified, allowing chemists to fine-tune a compound's properties to interact with a wide range of biological targets.[5][6]

Q2: What are off-target effects and why are they a major concern?

A2: Off-target effects occur when a drug or compound binds to and modulates the activity of unintended biological targets in addition to its intended therapeutic target.[7][8] These unintended interactions can lead to a range of undesirable outcomes, including adverse drug reactions (ADRs), toxicity, or a reduction in the drug's overall efficacy.[8][9] Identifying and minimizing off-target effects early in the drug development process is crucial for enhancing drug safety, reducing the risk of clinical trial failures, and avoiding wasted resources.[9][10]

Q3: What are some common off-target liabilities for piperidine-containing molecules?

A3: While specific off-target interactions are compound-dependent, the structural features of piperidine can contribute to binding at certain classes of proteins. The basic nitrogen in the piperidine ring can interact with acidic residues in protein binding pockets. This can lead to off-target interactions with receptors, ion channels, and enzymes that possess such features. For example, many piperidine-containing antipsychotics, like risperidone, have actions at several serotonin (5-HT) receptor subtypes beyond their primary target.[11] A compound's overall lipophilicity, which can be influenced by the piperidine scaffold, may also lead to non-specific binding and associated toxicity.[12]

Q4: How can I predict potential off-target effects for my new piperidine compound?

A4: Early in silico (computational) analysis is a key strategy for predicting potential off-target liabilities. These methods use the two-dimensional or three-dimensional structure of your compound to screen against databases of known protein binding sites.[13][14]

  • Ligand-Based Approaches: These methods, including Quantitative Structure-Activity Relationship (QSAR) models, compare your compound to other molecules with known biological activities.[13][15]

  • Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking simulations can predict whether your compound is likely to bind.[16][17]

  • Prediction Platforms: Web-based tools like SwissTargetPrediction and PASS can predict a spectrum of biological activities and potential targets based on a compound's chemical structure.[18]

Troubleshooting Guides

Problem 1: My piperidine compound shows unexpected toxicity or an unusual phenotype in cell-based assays. How do I determine if this is due to an off-target effect?

This common issue requires a systematic approach to distinguish between on-target toxicity and off-target effects.

dot

Caption: Workflow for investigating unexpected cellular effects.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that your compound engages its intended target in the cellular context at the concentrations causing toxicity. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® can confirm target binding in intact cells.[19]

  • Correlate with On-Target Potency: Compare the concentration at which toxicity occurs with the compound's potency (e.g., IC₅₀ or EC₅₀) for the intended target. If toxicity only appears at concentrations significantly higher than those required for on-target activity, an off-target effect is likely.

  • Use a Structurally Dissimilar Tool Compound: Test a known, structurally different inhibitor of the same target. If this second compound does not produce the same toxic effect, it strengthens the hypothesis that your piperidine compound's toxicity is due to its unique off-target profile.

  • Initiate Off-Target Screening: If evidence points away from on-target toxicity, proceed with the screening strategies outlined in Problem 2 .

Problem 2: How can I systematically screen for the off-target interactions of my lead piperidine compound?

A tiered screening cascade is an efficient way to identify potential off-target interactions.

dot

Caption: A tiered experimental workflow for off-target screening.

Screening Strategy:

  • Focused Biochemical Panels: Begin with commercially available biochemical assay panels that screen against common "problematic" target classes, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. These assays measure direct binding or functional modulation of isolated proteins.[19][20]

  • Broad, Unbiased Screening: For high-priority compounds, use comprehensive platforms to screen against a large portion of the human proteome.

    • Cell Microarray Technology: This method assesses binding to thousands of human plasma membrane and secreted proteins expressed in human cells, offering high specificity and a low false-positive rate.[9][10]

  • Cell-Based/Phenotypic Screening: Employ cell-based assays to understand the compound's effect in a more biologically relevant context.[21][22] High-content screening (HCS) can reveal compound-specific cellular phenotypes that may be linked to off-target activities.[22]

  • Hit Validation: Any potential off-targets identified ("hits") must be validated. This involves generating dose-response curves in dedicated biochemical or cell-based assays to confirm the interaction and determine its potency (e.g., Ki or IC₅₀).

Problem 3: My medicinal chemistry efforts to improve on-target potency are also increasing off-target activity. What strategies can I use to improve selectivity?

Improving selectivity often involves modifying the compound's structure to enhance interactions with the on-target protein while disrupting interactions with off-target proteins.[7][16]

Strategies for Improving Selectivity

StrategyMethodologyExpected Outcome & Rationale
Structure-Guided Design Use co-crystal structures of the compound with its on- and off-targets (if available) or homology models.Identify unique features of the on-target binding pocket that can be exploited. Add or modify functional groups on the piperidine scaffold to form specific interactions (e.g., hydrogen bonds) that are not possible with the off-target.[7]
Rigidification Introduce conformational constraints, such as fusing the piperidine to another ring system or adding bulky substituents.A more rigid compound has less conformational flexibility. This can lock the molecule into a shape that is optimal for the on-target but fits poorly into the off-target binding site, thereby boosting potency and selectivity.[12]
Modulate Physicochemical Properties Modify substituents to alter properties like lipophilicity (LogP) and pKa.Reducing excessive lipophilicity can decrease non-specific binding and promiscuity. Fine-tuning the basicity of the piperidine nitrogen can alter electrostatic interactions critical for on-target vs. off-target recognition.[23]
Explore Bioisosteres Replace the piperidine ring with a different heterocyclic scaffold (a bioisostere) that maintains key binding interactions.This can fundamentally change the compound's shape and properties, potentially eliminating the structural features responsible for off-target binding while preserving on-target activity.[3]

Experimental Protocols: Key Methodologies

1. Protocol Outline: Biochemical Kinase Profiling Assay

This protocol describes a typical in vitro assay to measure a compound's inhibitory activity against a panel of kinases.

  • Objective: To determine the IC₅₀ of a piperidine compound against a broad range of kinases to identify potential off-target inhibition.

  • Methodology:

    • Assay Preparation: A panel of purified, recombinant kinases is prepared. Assays are typically run in 384-well microtiter plates.[20]

    • Compound Addition: The test compound is serially diluted to create a range of concentrations and added to the assay wells.

    • Reaction Initiation: The kinase reaction is started by adding a kinase-specific substrate and adenosine triphosphate (ATP).

    • Incubation: The plates are incubated at a controlled temperature for a specific time to allow the enzymatic reaction to proceed.

    • Signal Detection: The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified. Luminescence-based formats like ADP-Glo® are common, where light output is inversely proportional to kinase inhibition.[19]

    • Data Analysis: The data are used to generate dose-response curves, from which the IC₅₀ value for each kinase is calculated. High affinity for kinases other than the intended target indicates off-target activity.

2. Protocol Outline: Off-Target Screening using Cell Microarray Analysis (OTSCMA)

This protocol outlines a method for identifying binding interactions with cell-surface and secreted proteins.[9]

  • Objective: To perform a high-throughput screen to identify unintended binding targets of a piperidine compound from a large library of human proteins.

  • Methodology:

    • Microarray Fabrication: A microarray is created where each spot contains human cells engineered to overexpress a single, specific human plasma membrane or secreted protein. Thousands of different proteins can be represented on a single array.[10]

    • Compound Incubation: The test compound, often tagged with a fluorescent label or detected with a specific antibody, is incubated with the cell microarray.

    • Washing: Unbound compound is washed away to reduce background signal.

    • Signal Detection: The microarray is scanned to detect spots where the compound has bound. The fluorescence intensity at each spot correlates with the binding affinity to the protein expressed by the cells at that location.

    • Hit Identification & Validation: Proteins corresponding to positive signals are identified as potential off-targets ("hits"). These interactions must then be confirmed using independent secondary assays.[9][24]

3. Workflow: Computational Off-Target Prediction

This outlines the steps for an in silico approach to forecast potential off-target interactions.

dot

Caption: A computational workflow for predicting off-targets.

  • Objective: To use computational tools to generate a testable hypothesis of likely off-targets for a piperidine compound.

  • Methodology:

    • Input Structure: The chemical structure of the compound is provided, typically as a SMILES string or 3D coordinate file.

    • Method Selection: Choose one or more prediction methods. A combination of ligand-based and structure-based approaches is often most powerful.[13][14]

    • Database Screening: The software screens the compound against large databases of protein structures or ligands with known activities.

    • Scoring and Ranking: The tool generates a list of potential off-targets, ranked by a score or probability that reflects the likelihood of interaction.[13]

    • Result Triage: The list of potential off-targets is analyzed. Researchers may prioritize targets based on high scores, relevance to observed phenotypes, or known roles in toxicity pathways.

    • Experimental Validation: The highest-priority predictions must be tested experimentally using methods like those described above to confirm the interaction.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine and Other Choline Acetyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-Methyl-4-(1-naphthylvinyl)piperidine and its analogs with other known inhibitors of Choline Acetyltransferase (ChAT), the enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and neuropharmacology, offering a compilation of quantitative data, experimental methodologies, and pathway visualizations to aid in the evaluation of these compounds.

Introduction to Choline Acetyltransferase Inhibition

Choline acetyltransferase (ChAT) catalyzes the synthesis of acetylcholine (ACh) from choline and acetyl-CoA in cholinergic neurons.[1] Inhibition of ChAT leads to a decrease in ACh levels, a mechanism of interest for studying cholinergic signaling and for the potential development of therapeutics for various neurological and non-neurological conditions. While much of the focus in cholinergic drug discovery has been on acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, direct inhibition of ChAT offers an alternative approach to modulate the cholinergic system.

This compound and its derivatives, such as the pyridinium analog N-methyl-4-(1-naphthylvinyl)pyridinium (NVP+), are known to be potent inhibitors of ChAT.[2][3] This guide will compare the inhibitory activity of these compounds with other molecules that have been shown to inhibit ChAT.

Quantitative Comparison of ChAT Inhibitors
CompoundTarget EnzymeIC50 Value (µM)Source Organism/Assay Condition
N-methyl-4-(1-naphthylvinyl)pyridinium iodide (C1-NVP+)ChAT0.57 or 5.2"High" or "low" sensitivity enzyme
OmeprazoleChAT0.1In vitro study
LansoprazoleChAT1.5In vitro study
PantoprazoleChAT5.3In vitro study
TacrineAChE0.109Oral administration in rats
RivastigmineAChE4.15In vitro study
RivastigmineBuChE0.037In vitro study

Note: IC50 values for Tacrine and Rivastigmine are provided for context within cholinergic modulation, though their primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), not ChAT.[4][5]

Experimental Protocols

The determination of ChAT inhibitory activity is crucial for the characterization of potential therapeutic compounds. The following are detailed methodologies for key experiments cited in the literature for assessing ChAT inhibition.

Radiometric Filter-Based Assay for Choline Acetyltransferase Activity

This method is a highly sensitive and widely used technique for measuring ChAT activity and determining the IC50 of inhibitors.

Principle: The assay measures the enzymatic transfer of a radiolabeled acetyl group from [³H]acetyl-CoA to choline, forming [³H]acetylcholine. The radiolabeled product is then separated from the unreacted substrate and quantified by liquid scintillation counting.

Materials:

  • Enzyme source (e.g., purified ChAT, brain homogenate)

  • [³H]acetyl-CoA (radiolabeled substrate)

  • Choline chloride (substrate)

  • Inhibitor compound of interest

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Stop solution (e.g., sodium tetraphenylboron in an organic solvent to precipitate acetylcholine)

  • Scintillation cocktail

  • Glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, choline chloride, and the enzyme source.

  • Inhibitor Incubation: Add varying concentrations of the inhibitor compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Start the enzymatic reaction by adding [³H]acetyl-CoA to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Separation of Product: The [³H]acetylcholine is separated from the unreacted [³H]acetyl-CoA by vacuum filtration through glass fiber filters. The filters trap the precipitated [³H]acetylcholine.

  • Quantification: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The radioactivity is then measured using a liquid scintillation counter.

  • Data Analysis: The enzyme activity is calculated from the amount of [³H]acetylcholine formed per unit time. The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Colorimetric Assay for Choline Acetyltransferase Activity

This method provides a non-radioactive alternative for measuring ChAT activity.

Principle: The assay is based on the measurement of coenzyme A (CoA-SH) produced during the synthesis of acetylcholine. The free thiol group of CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Enzyme source

  • Acetyl-CoA (substrate)

  • Choline chloride (substrate)

  • Inhibitor compound

  • Reaction buffer

  • DTNB solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate well, combine the reaction buffer, choline chloride, DTNB, and the enzyme source.

  • Inhibitor Addition: Add different concentrations of the inhibitor to the wells.

  • Reaction Initiation: Start the reaction by adding acetyl-CoA.

  • Kinetic Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 412 nm for the DTNB reaction product) over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the ChAT activity. The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined as described for the radiometric assay.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the cholinergic synapse signaling pathway and a general experimental workflow for determining the IC50 of a ChAT inhibitor.

Caption: Cholinergic synapse signaling pathway.

IC50_Workflow start Start: Prepare Reagents (Enzyme, Substrates, Buffers) prepare_inhibitor Prepare Serial Dilutions of Inhibitor Compound start->prepare_inhibitor assay_setup Set up Reaction Wells: - Enzyme - Substrates - Inhibitor (Varying Concentrations) - Control (No Inhibitor) prepare_inhibitor->assay_setup incubation Incubate at Controlled Temperature (e.g., 37°C) assay_setup->incubation measure_activity Measure Enzyme Activity (Radiometric or Colorimetric) incubation->measure_activity calculate_inhibition Calculate Percent Inhibition for each Inhibitor Concentration measure_activity->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data calculate_ic50 Determine IC50 from Dose-Response Curve plot_data->calculate_ic50

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound and its analogs represent a potent class of Choline Acetyltransferase inhibitors. The available data for the structurally similar N-methyl-4-(1-naphthylvinyl)pyridinium iodide, with an IC50 in the sub-micromolar to low micromolar range, suggests its significant potential in modulating acetylcholine synthesis.[2] When compared to other compounds that exhibit ChAT inhibitory activity, such as certain proton pump inhibitors, the naphthylvinylpyridinium scaffold demonstrates comparable or superior potency.

The provided experimental protocols for radiometric and colorimetric assays offer robust methods for the in-vitro characterization of these and other potential ChAT inhibitors. The visualization of the cholinergic synapse pathway provides a clear context for the mechanism of action of these compounds.

Further research is warranted to determine the precise IC50 of this compound and to explore the structure-activity relationships within this class of compounds more extensively. Such studies will be invaluable for the design of novel and selective ChAT inhibitors for both research and therapeutic applications.

References

1-Methyl-4-(1-naphthylvinyl)piperidine vs. other naphthyl derivatives in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methyl-4-(1-naphthylvinyl)piperidine and other notable naphthyl derivatives that have been the subject of significant research interest. The following sections detail their distinct pharmacological profiles, supported by experimental data, to assist researchers in selecting appropriate compounds for their studies.

Introduction to Naphthyl Derivatives

The naphthalene moiety is a versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1] Its rigid, aromatic structure allows for specific interactions with various biological targets. This guide focuses on comparing naphthyl derivatives with distinct mechanisms of action within the central nervous system, specifically highlighting a cholinergic modulator and monoamine reuptake inhibitors.

This compound: A Cholinergic System Modulator

This compound is primarily recognized for its role as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] By inhibiting ChAT, this compound reduces acetylcholine levels, thereby modulating cholinergic signaling pathways.[1] This activity has made it a subject of interest in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic deficits are a key pathological feature.[1]

Mechanism of Action: Choline Acetyltransferase Inhibition

The proposed mechanism involves the competitive inhibition of choline acetyltransferase, where this compound competes with the natural substrates for binding to the enzyme's active site.[1]

cluster_cholinergic Cholinergic Synapse Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh Acetylcholine ChAT->ACh Synthesis MNVP This compound MNVP->ChAT Inhibition

Cholinergic Synthesis Inhibition

Naphthyl Derivatives as Monoamine Transporter Inhibitors

In contrast to the cholinergic activity of this compound, other naphthyl derivatives, particularly those incorporating a piperidine carboxamide scaffold, have been investigated as potent inhibitors of monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are crucial for regulating the synaptic concentrations of serotonin and norepinephrine, and their inhibition is a key mechanism for many antidepressant medications.

Comparative in vitro Activity of Naphthyl Derivatives on SERT and NET

The following table summarizes the in vitro inhibitory activities of representative naphthyl-substituted piperidine carboxamides on SERT and NET. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the transporter activity.

Compound IDR¹ SubstitutionLinker Length (n)SERT IC₅₀ (nM)NET IC₅₀ (nM)
8i 1-Naphthyl3>100018.3
8j 2-Naphthyl312.11.8
8k 6-Bromo-2-naphthyl31.10.9
8l 6-Methoxy-2-naphthyl31.31.1
Venlafaxine Phenyl-24.8146.2

Data adapted from a study on 4-benzylpiperidine carboxamides.

From this data, it is evident that the position of the naphthyl substitution and the presence of additional functional groups significantly influence the potency and selectivity for SERT and NET. For instance, compounds with a 2-naphthyl substitution (8j, 8k, 8l) generally exhibit higher potency for both transporters compared to the 1-naphthyl derivative (8i).

cluster_monoamine Monoaminergic Synapse Synaptic_Vesicle Synaptic Vesicle Neurotransmitter Serotonin (5-HT) or Norepinephrine (NE) Synaptic_Vesicle->Neurotransmitter Release SERT_NET SERT / NET Neurotransmitter->SERT_NET Reuptake Reuptake SERT_NET->Reuptake Naphthyl_Derivative Naphthyl-piperidine carboxamide Naphthyl_Derivative->SERT_NET Inhibition

Monoamine Reuptake Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the activity of compounds on monoamine transporters.

Radioligand Binding Assay for SERT and NET

This assay measures the ability of a test compound to displace a radiolabeled ligand from the transporter.

Materials:

  • HEK293 cells stably expressing human SERT or NET.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: [³H]citalopram for SERT, [³H]nisoxetine for NET.

  • Test compounds and reference inhibitors (e.g., paroxetine for SERT, desipramine for NET).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target transporter.

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.

Materials:

  • HEK293 cells stably expressing human SERT or NET.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrate: [³H]serotonin for SERT, [³H]norepinephrine for NET.

  • Test compounds and reference inhibitors.

  • 96-well microplates.

  • Scintillation cocktail and counter.

Procedure:

  • Plate the HEK293 cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value of the test compound by analyzing the concentration-response curve for the inhibition of substrate uptake.

cluster_workflow In Vitro Assay Workflow Start Start Cell_Culture Cell Culture (HEK293 with SERT/NET) Start->Cell_Culture Assay_Prep Assay Preparation (Plating/Membrane Prep) Cell_Culture->Assay_Prep Compound_Inc Incubation with Test Compound Assay_Prep->Compound_Inc Radioligand_Add Addition of Radioligand/Substrate Compound_Inc->Radioligand_Add Incubation Incubation Radioligand_Add->Incubation Termination Termination (Filtration/Washing) Incubation->Termination Measurement Radioactivity Measurement Termination->Measurement Analysis Data Analysis (IC50/Ki Determination) Measurement->Analysis End End Analysis->End

General Experimental Workflow

Conclusion

This guide illustrates the diverse pharmacological profiles of naphthyl derivatives, ranging from cholinergic system modulators like this compound to potent monoamine reuptake inhibitors. The choice of a particular naphthyl derivative for research should be guided by its specific mechanism of action and the biological system under investigation. The provided experimental protocols offer a foundation for researchers to quantitatively assess the activity of these and other compounds in a standardized manner.

References

Comparative Analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine Analogs and Related Structures: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1-Methyl-4-(1-naphthylvinyl)piperidine scaffold represents a fascinating area of medicinal chemistry, with potential applications in neurodegenerative diseases and other therapeutic areas.[1] While comprehensive structure-activity relationship (SAR) studies on this specific parent compound are not extensively documented in publicly available literature, a comparative analysis of structurally related analogs provides significant insights into the key determinants of their biological activity. This guide synthesizes findings from various studies on piperidine derivatives with naphthyl or similar aromatic substitutions to elucidate the probable SAR of this compound analogs. The core compound, this compound, has been identified as an inhibitor of choline acetyltransferase, an enzyme crucial for the synthesis of the neurotransmitter acetylcholine, suggesting its potential in the context of cognitive disorders like Alzheimer's disease.[1]

General Structure-Activity Relationships

The biological activity of piperidine-based compounds is significantly influenced by substitutions at the 1 and 4 positions of the piperidine ring, as well as modifications of the aromatic moiety. The following sections detail the impact of these structural changes on the affinity and selectivity towards various biological targets, drawing parallels to the potential behavior of this compound analogs.

1. Modifications of the Piperidine Ring and Substituents

The piperidine moiety serves as a crucial scaffold in numerous biologically active compounds, and its conformation and substituents are key to receptor interaction.[2][3]

  • Substitution at the 1-Position (Nitrogen): The nature of the substituent on the piperidine nitrogen plays a pivotal role in receptor affinity and selectivity. In a series of piperidine naphthamides, a benzyl moiety at the 1-position of the piperidine ring was found to be optimal for interaction with Dopamine D4.2 and Serotonin 5-HT2A receptors.[4] Increasing the length of the linker between an aromatic ring and the piperidine nitrogen generally leads to a decrease in affinity for these receptors.[4] For this compound, the methyl group at the 1-position is a relatively small, simple substituent. Analogs with larger or more complex N-substituents could exhibit altered receptor binding profiles.

  • Substitution at the 4-Position: The 4-position of the piperidine ring is a common point of substitution for introducing pharmacophoric elements. In the case of this compound, this position is occupied by the 1-naphthylvinyl group. The geometry of the vinyl linker (cis/trans) can significantly impact biological activity. The synthesis of this compound often results in a majority of the trans isomer, which is likely to have a different biological profile than the cis isomer due to steric and electronic differences.[5]

  • Bridged Piperidines: Introducing conformational rigidity to the piperidine ring through bridging can be a successful strategy to enhance binding affinity. For instance, a quinuclidine analog (a bridged piperidine) of a naphthalene-based P2Y14R antagonist maintained high affinity, suggesting that the receptor can accommodate sterically demanding structures.[6] This indicates that analogs of this compound incorporating bridged piperidine systems could be a promising avenue for exploration.

2. Modifications of the Naphthyl Moiety

The naphthalene ring is a key feature of these compounds, contributing to their lipophilicity and potential for π-π stacking interactions with receptor binding sites.

  • Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthyl ring are critical for activity. In a series of CCR3 antagonists based on a N-{1-[(naphthyl)methyl]piperidin-4-yl}benzamide scaffold, a 6-fluoro substitution on the 2-naphthylmethyl moiety was found to be essential for inhibitory activity.[7] This highlights the sensitivity of receptor binding to electronic and steric modifications of the naphthyl group. For this compound analogs, introducing substituents such as halogens, alkyl, or alkoxy groups at various positions on the naphthalene ring would likely modulate their biological activity and selectivity.

  • Naphthalene Isosteres: Replacing the naphthalene ring with other aromatic or heteroaromatic systems can lead to altered pharmacological profiles. While direct isosteric replacements for the naphthylvinyl group in the target compound were not found in the reviewed literature, studies on related compounds show that such modifications are a common strategy in drug design to improve properties like solubility, metabolism, and target selectivity.

Quantitative Data on Related Analogs

To provide a clearer picture of the SAR, the following table summarizes the binding affinities of some piperidine derivatives with naphthyl or similar bulky aromatic substitutions for various receptors. It is important to note that these are not direct analogs of this compound but provide valuable comparative data.

Compound/Analog ClassTarget Receptor(s)Key Structural FeaturesBinding Affinity (Ki or IC50)Reference
N-(1-Benzyl-piperidin-4-yl)-2-naphthamideD4.2, 5-HT2ABenzyl group on piperidine nitrogen, 2-naphthamide at C4D4.2: High affinity, 5-HT2A: High affinity[4]
N-(1-Phenylpropyl-piperidin-4-yl)-1-naphthamideD4.2, 5-HT2APhenylpropyl group on piperidine nitrogen, 1-naphthamide at C4Potent D4.2 ligand, reduced 5-HT2A affinity[4]
Bridged Piperidine Analog (Quinuclidine) of a P2Y14R AntagonistP2Y14Quinuclidine replacing piperidineIC50 = 20.0 nM[6]
exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamideCCR36-fluoro-2-naphthylmethyl moiety, bridged piperidineIC50 = 0.020 µM[7]
Naftopidil-based arylpiperazine derivative (Compound 17)α1-AdrenoceptorsArylpiperazine with naphthyl moietyPotent antagonist with subtype selectivity[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound is the Wittig reaction.[5]

Materials:

  • 1-Naphthylmethyltriphenylphosphonium chloride

  • Anhydrous ether

  • n-Butyllithium (in hexanes)

  • 1-Methylpiperidine-4-carboxaldehyde

  • Magnesium sulfate (MgSO4)

  • Petroleum ether

Procedure:

  • A suspension of 1-naphthylmethyltriphenylphosphonium chloride in anhydrous ether is prepared in a three-necked round-bottom flask under a nitrogen atmosphere.

  • The suspension is cooled to 0°C, and an ethereal solution of n-butyllithium is added dropwise via syringe.

  • The mixture is stirred at room temperature for 2 hours, during which an orange-yellow precipitate forms.

  • A solution of 1-methylpiperidine-4-carboxaldehyde in ether is then added dropwise. The reaction mixture becomes colorless, and a white precipitate separates.

  • The mixture is heated under reflux overnight and then allowed to cool to room temperature.

  • The precipitate is removed by filtration and washed with ether.

  • The combined ethereal filtrates are washed with water until neutral, dried over MgSO4, and the solvent is evaporated in vacuo.

  • The residue is dissolved in petroleum ether, and any precipitated triphenylphosphine oxide is removed.

  • The petroleum ether solution is concentrated to yield this compound as a thick syrup.[5]

Characterization: The product is typically a mixture of trans and cis isomers, with the trans isomer being the major product. The isomeric ratio can be determined by gas chromatography. The structure can be confirmed by IR and NMR spectroscopy.[5]

In Vitro Receptor Binding Assay (General Protocol Example)

The following is a generalized protocol for assessing the binding affinity of compounds to specific receptors, based on methods described for related piperidine derivatives.[4]

Materials:

  • Cell membranes expressing the target receptor (e.g., D4.2, 5-HT2A)

  • Radioligand specific for the target receptor (e.g., [3H]spiperone)

  • Test compounds (analogs of this compound)

  • Incubation buffer (e.g., Tris-HCl with co-factors)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer to separate bound from free radioligand.

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity is measured using a scintillation counter.

  • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis. Ki values can then be calculated using the Cheng-Prusoff equation.

Visualizations

SAR_Relationship cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core Piperidine Ring N1_Sub N1-Position (Methyl Group) Core->N1_Sub C4_Sub C4-Position (Naphthylvinyl Group) Core->C4_Sub Piperidine_Mod Piperidine Ring (e.g., Bridging) Core->Piperidine_Mod Affinity Receptor Affinity N1_Sub->Affinity Naphthyl_Mod Naphthyl Ring (Substitutions) C4_Sub->Naphthyl_Mod C4_Sub->Affinity Naphthyl_Mod->Affinity Piperidine_Mod->Affinity Selectivity Receptor Selectivity Affinity->Selectivity Potency Biological Potency (e.g., Enzyme Inhibition) Affinity->Potency

Caption: Logical relationship of structural modifications and their impact on biological activity.

Experimental_Workflow start Synthesis of Analogs characterization Structural Characterization (NMR, MS, Purity) start->characterization binding_assay In Vitro Receptor Binding Assays characterization->binding_assay functional_assay Functional Assays (e.g., Enzyme Inhibition) characterization->functional_assay data_analysis Data Analysis (IC50/Ki Determination) binding_assay->data_analysis functional_assay->data_analysis sar_determination SAR Determination data_analysis->sar_determination

Caption: General experimental workflow for SAR studies.

References

A Comparative Analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine and Alternative Therapeutics in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of 1-Methyl-4-(1-naphthylvinyl)piperidine, a choline acetyltransferase (ChAT) inhibitor, against two alternative therapeutic agents, Donepezil and CNDR-51997, in preclinical models of Alzheimer's disease. The following sections detail the distinct mechanisms of action, present available experimental data, and outline the methodologies employed in key studies.

Executive Summary

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Current therapeutic strategies target various aspects of AD pathology. This guide examines three compounds with distinct mechanisms:

  • This compound: A potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh). The rationale behind its use is to counteract the cholinergic deficit observed in AD.

  • Donepezil: A well-established acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of ACh in the synaptic cleft, Donepezil aims to enhance cholinergic neurotransmission.

  • CNDR-51997: A novel microtubule-stabilizing agent that has been shown to reduce both Aβ plaques and tau pathology in preclinical models.[1][2] Its mechanism targets the downstream consequences of tau dysfunction.

This comparison highlights the different therapeutic approaches and provides a summary of their performance based on available preclinical data.

Comparative Efficacy in Alzheimer's Disease Models

The following table summarizes the quantitative data from preclinical studies on each compound. It is important to note that direct head-to-head comparative studies are limited; therefore, this table compiles data from separate studies using various Alzheimer's disease models.

CompoundMechanism of ActionAnimal ModelKey Efficacy EndpointsResults
This compound analogue (B115) Choline Acetyltransferase (ChAT) InhibitionRatBrain ChAT Activity InhibitionUp to 80% reduction with multiple ip administrations[3]
Brain Acetylcholine (ACh) LevelsMaximum 25% reduction[3]
Donepezil Acetylcholinesterase (AChE) InhibitionTg2576 miceSoluble Aβ40 and Aβ42 levelsSignificant reduction[4]
Amyloid plaque number and burdenSignificant reduction[4]
Synaptic densitySignificantly increased[4]
5xFAD miceAβ pathologyAmeliorated[5][6]
Tau pathologyNo significant alteration[5][6]
CNDR-51997 Microtubule Stabilization5XFAD miceAβ plaquesSignificantly reduced[1][7]
PS19 miceTau pathologySignificantly reduced[1][7]
Axonal dystrophy and gliosisAttenuated[1][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Assessment of Choline Acetyltransferase Inhibition by a this compound Analogue (B115)
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: The tertiary amine salt (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115) was administered via multiple intraperitoneal (ip) injections.

  • Tissue Analysis: Following administration, brain tissue was collected and homogenized.

  • ChAT Activity Assay: Choline acetyltransferase activity in brain homogenates was measured using a radiochemical assay.

  • ACh Level Measurement: Acetylcholine levels in the brain were quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[3]

Evaluation of Donepezil Efficacy in the Tg2576 Mouse Model
  • Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP).

  • Drug Administration: Donepezil was administered to the mice in their drinking water from 3 to 9 months of age.[4]

  • Tissue Processing: At the end of the treatment period, mouse brains were collected. One hemisphere was fixed for immunohistochemistry, and the other was used for biochemical analysis.

  • Aβ Quantification: Soluble and insoluble Aβ40 and Aβ42 levels were measured using enzyme-linked immunosorbent assays (ELISAs).

  • Plaque Analysis: Amyloid plaques were visualized by thioflavin S staining or with specific antibodies against Aβ, and the plaque number and burden were quantified using image analysis software.

  • Synaptic Density Measurement: Synaptic density was assessed by staining for synaptophysin, a synaptic vesicle protein, and quantified using immunohistochemistry and image analysis.[4]

Preclinical Efficacy Testing of CNDR-51997
  • Animal Models:

    • 5XFAD mice: These mice express five familial Alzheimer's disease mutations and develop aggressive amyloid pathology.

    • PS19 mice: These mice express a human tau mutation (P301S) and develop significant tau pathology.[1][7]

  • Drug Administration: CNDR-51997 was administered to the mice via a specified route and dosing schedule.

  • Pathology Assessment:

    • Aβ Plaque Reduction: Brain sections from 5XFAD mice were stained for amyloid plaques, and the plaque load was quantified.[1][7]

    • Tau Pathology Reduction: Brain sections from PS19 mice were stained for hyperphosphorylated tau, and the extent of tau pathology was quantified.[1][7]

  • Safety and Tolerability: The compound underwent pharmacokinetic, pharmacodynamic, and safety pharmacology testing to assess its tolerability.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G Proposed Signaling Pathway of this compound cluster_0 Cholinergic Neuron This compound This compound ChAT Choline Acetyltransferase This compound->ChAT Inhibits Acetylcholine_Synthesis Acetylcholine Synthesis ChAT->Acetylcholine_Synthesis Catalyzes Acetylcholine Acetylcholine Acetylcholine_Synthesis->Acetylcholine Cholinergic_Deficit Cholinergic Deficit (Alzheimer's Pathology) Acetylcholine->Cholinergic_Deficit Counteracts

Caption: Proposed mechanism of this compound.

G Mechanism of Action of Donepezil cluster_0 Synaptic Cleft Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits Acetylcholine_Breakdown Acetylcholine Breakdown AChE->Acetylcholine_Breakdown Catalyzes Increased_ACh Increased Acetylcholine Acetylcholine_Breakdown->Increased_ACh Prevents Cholinergic_Signaling Enhanced Cholinergic Signaling Increased_ACh->Cholinergic_Signaling

Caption: Mechanism of action for the AChE inhibitor Donepezil.

G Signaling Pathway of CNDR-51997 cluster_0 Neuron CNDR_51997 CNDR-51997 Microtubules Microtubules CNDR_51997->Microtubules Stabilizes Axonal_Transport_Defects Axonal Transport Defects Microtubules->Axonal_Transport_Defects Prevents Tau_Detachment Tau Detachment & Hyperphosphorylation Microtubule_Instability Microtubule Instability Tau_Detachment->Microtubule_Instability Microtubule_Instability->Axonal_Transport_Defects Reduced_Pathology Reduced Aβ and Tau Pathology Axonal_Transport_Defects->Reduced_Pathology Leads to

Caption: CNDR-51997's proposed microtubule-stabilizing pathway.

G Experimental Workflow for Preclinical Efficacy Testing Animal_Model Select Alzheimer's Disease Animal Model Drug_Admin Administer Test Compound (e.g., this compound, Donepezil, or CNDR-51997) Animal_Model->Drug_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral Tissue_Collection Tissue Collection (Brain) Drug_Admin->Tissue_Collection Behavioral->Tissue_Collection Biochemical Biochemical Analysis (e.g., ELISA for Aβ levels) Tissue_Collection->Biochemical Histological Histological Analysis (e.g., Plaque Staining) Tissue_Collection->Histological Data_Analysis Data Analysis and Comparison Biochemical->Data_Analysis Histological->Data_Analysis

Caption: A generalized workflow for preclinical drug efficacy studies.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Methyl-4-(1-naphthylvinyl)piperidine and Alternative Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on 1-Methyl-4-(1-naphthylvinyl)piperidine, a notable choline acetyltransferase (ChAT) inhibitor, and other commercially available acetylcholinesterase (AChE) inhibitors used in the management of cognitive disorders. The following sections detail the in vitro and in vivo activities, experimental protocols, and known signaling pathways of these compounds.

Introduction

This compound is a piperidine derivative that has been investigated for its role as a modulator of cholinergic pathways.[1] Its primary mechanism of action is the competitive inhibition of choline acetyltransferase, the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[1] By impeding acetylcholine production, this compound has been a subject of interest in research related to neurodegenerative diseases such as Alzheimer's disease.[1] This guide compares its activity with established acetylcholinesterase inhibitors like Donepezil, Rivastigmine, and Galantamine, which function by preventing the breakdown of acetylcholine.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Activity of Cholinergic System Inhibitors

CompoundTarget EnzymeInhibition PotencyCell Line/SystemReference
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine (B115)Choline Acetyltransferase (ChAT)Up to 80% inhibition of rat brain CAT activity in vivoRat Brain Homogenate[2]
DonepezilAcetylcholinesterase (AChE)IC50: 6.7 nMRat Brain Homogenate[3]
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)IC50 (AChE): 4.3 nM, IC50 (BuChE): 31 nMRat Brain Homogenate[3]
GalantamineAcetylcholinesterase (AChE) & Nicotinic Acetylcholine Receptors (nAChRs)Allosteric potentiating ligand at nAChRs-[4]

Table 2: In Vivo Activity of Cholinergic System Modulators

CompoundAnimal ModelDosageKey FindingsReference
(E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine (B115)RatsMultiple i.p. administrationsDecreased brain CAT activity by up to 80%; Reduced ACh levels by no more than 25%.[2]
DonepezilRats3 mg/kg/day (oral)Sustained plasma concentrations.[5][6]
RivastigmineRats-Increased hippocampal acetylcholine levels.[3]
GalantamineRats3-6 mg/dayImproved cognition in a subcortical vascular dementia model.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro Choline Acetyltransferase (ChAT) Activity Assay

This assay is designed to measure the enzymatic activity of ChAT, the target of this compound.

Principle: The assay quantifies the amount of acetylcholine produced from choline and acetyl-CoA by ChAT. The product, acetylcholine, can be measured using various detection methods, including radiometric assays or colorimetric methods that detect the co-product, Coenzyme A (CoA).[7][8]

General Protocol:

  • Tissue Preparation: Brain tissue is homogenized in a suitable buffer (e.g., PBS) on ice. The homogenate is then centrifuged to obtain a supernatant containing the enzyme.[7]

  • Reaction Mixture: A reaction mixture is prepared containing the tissue supernatant, [³H]acetyl-CoA (for radiometric assay) or unlabeled acetyl-CoA, and choline chloride in a buffer solution.

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a specific period (e.g., 20-30 minutes).[7]

  • Stopping the Reaction: The reaction is terminated by adding a stop solution (e.g., ice-cold PBS with a high concentration of salt or by boiling).[7]

  • Detection:

    • Radiometric Assay: The produced [³H]acetylcholine is separated from the unreacted [³H]acetyl-CoA using liquid scintillation counting.

    • Colorimetric Assay: The amount of CoA produced is measured by its reaction with a chromogenic agent, such as 4,4'-dithiopyridine, with the absorbance read at a specific wavelength (e.g., 324 nm).[7]

  • Data Analysis: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the sample. For inhibitor studies, various concentrations of the inhibitor are included in the reaction mixture to determine the IC50 value.

In Vivo Assessment of Cognitive Enhancement in Animal Models

Animal models of cognitive impairment are essential for evaluating the in vivo efficacy of potential therapeutic agents.

Commonly Used Animal Models for Alzheimer's Disease Research:

  • Transgenic Mouse Models: These models overexpress genes associated with familial Alzheimer's disease, such as amyloid precursor protein (APP) and presenilin (PSEN1/2), leading to the development of amyloid plaques and cognitive deficits. Examples include Tg2576, APP/PS1, and 3xTg-AD mice.[9][10][11]

  • Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is administered to rodents to induce a transient cholinergic deficit and impair learning and memory. This model is useful for screening compounds that enhance cholinergic function.[12]

Behavioral Tests for Cognitive Function:

  • Morris Water Maze (MWM): This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Y-Maze: This maze is used to evaluate spatial working memory by assessing the animal's tendency to alternate between the arms of the maze.

  • Novel Object Recognition (NOR) Test: This test is based on the innate preference of rodents to explore novel objects over familiar ones and is used to assess recognition memory.

General In Vivo Protocol:

  • Animal Selection and Acclimatization: Appropriate animal models are selected and allowed to acclimate to the laboratory environment.

  • Drug Administration: The test compound (e.g., this compound) and control substances are administered to the animals via a specific route (e.g., intraperitoneal injection, oral gavage) for a predetermined duration.

  • Induction of Cognitive Deficit (if applicable): In non-transgenic models, a cognitive deficit is induced (e.g., by scopolamine administration).[12]

  • Behavioral Testing: A battery of behavioral tests is conducted to assess different aspects of cognitive function.

  • Biochemical and Histological Analysis: After the behavioral testing, brain tissue may be collected for analysis of neurotransmitter levels, enzyme activity, or pathological markers (e.g., amyloid plaques).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its evaluation.

G cluster_0 Cholinergic Neuron Terminal Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis Vesicle Synaptic Vesicle ACh->Vesicle Uptake SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binding MNVP This compound MNVP->ChAT Inhibition G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation CompoundSynthesis Compound Synthesis ChAT_Assay Choline Acetyltransferase Activity Assay CompoundSynthesis->ChAT_Assay IC50_Determination IC50 Determination ChAT_Assay->IC50_Determination AnimalModel Animal Model Selection (e.g., Scopolamine-induced amnesia) IC50_Determination->AnimalModel Proceed to in vivo if promising DrugAdministration Drug Administration AnimalModel->DrugAdministration BehavioralTests Behavioral Tests (e.g., Morris Water Maze) DrugAdministration->BehavioralTests BiochemicalAnalysis Post-mortem Brain Analysis (ACh levels, ChAT activity) BehavioralTests->BiochemicalAnalysis

References

A Comparative Analysis of Piperidine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable pharmacological properties. In the realm of oncology, numerous piperidine derivatives have emerged as promising anticancer candidates, exhibiting potent activity against a range of cancer cell lines. This guide provides a comparative analysis of three such derivatives: 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), Compound 17a, and Compound 16, highlighting their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anticancer Activity

The in vitro cytotoxic activity of the selected piperidine derivatives against various human cancer cell lines has been evaluated using cell viability assays. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized in the table below, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[cite]
MDA-MB-231Breast (ER-)1.2 ± 0.12[cite]
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[2][3]
HT29Colon4.1 (GI50, µg/mL)[2][3]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[2][3]
PC-3Prostate<25 (GI50, µg/mL)[2][3]
MCF7Breast26.2 (GI50, µg/mL)[2][3]
NCI-H460Lung>250 (GI50, µg/mL)[2][3]
U251Glioma>250 (GI50, µg/mL)[2][3]

Mechanisms of Action and Signaling Pathways

The anticancer effects of these piperidine derivatives are attributed to their ability to interfere with critical cellular processes, including signaling pathways that regulate cell proliferation, survival, and apoptosis.

DTPEP: Dual-Acting Inhibitor of PI3K/Akt and ERα Signaling

DTPEP has been identified as a dual-acting agent targeting both estrogen receptor-positive (ER+) and -negative (ER-) breast cancer cells. [cite] Its mechanism involves the downregulation of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. [cite] In ER+ cells, DTPEP also downregulates the expression and activation of estrogen receptor-alpha (ERα). Furthermore, DTPEP induces reactive oxygen species (ROS)-dependent apoptosis through both intrinsic and extrinsic pathways. [cite]

DTPEP_Pathway cluster_membrane Cell Membrane DTPEP DTPEP PI3K PI3K DTPEP->PI3K PKCalpha PKCα DTPEP->PKCalpha ERalpha ERα DTPEP->ERalpha (in ER+ cells) ROS ROS Generation DTPEP->ROS Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt Akt->PKCalpha Apoptosis Apoptosis Akt->Apoptosis ROS->Apoptosis

Mechanism of action for DTPEP.
Compound 17a: Induction of Apoptosis via Tubulin Polymerization Inhibition

Compound 17a exerts its potent anticancer effects by inducing apoptosis in prostate cancer cells.[1][4] It functions as a colchicine binding site inhibitor, thereby disrupting microtubule dynamics by inhibiting tubulin polymerization.[4] This leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent caspase activation.[4]

Compound17a_Pathway Compound17a Compound 17a Tubulin Tubulin Compound17a->Tubulin Binds to colchicine site Bcl2 Bcl-2 Compound17a->Bcl2 Bax Bax Compound17a->Bax Microtubules Microtubule Formation Tubulin->Microtubules Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptotic pathway induced by Compound 17a.
Compound 16: DNA Intercalation as a Proposed Mechanism

The study by Da Silva et al. suggests that the anticancer activity of Compound 16 and its analogs may be attributed to their ability to interact with DNA.[2][3] Spectroscopic and molecular modeling studies indicate that these piperidine derivatives can intercalate into the DNA double helix.[2] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Compound16_Pathway Compound16 Compound 16 Intercalation DNA Intercalation Compound16->Intercalation DNA DNA Double Helix Replication DNA Replication Inhibition DNA->Replication Transcription Transcription Inhibition DNA->Transcription Intercalation->DNA CellDeath Cell Death Replication->CellDeath Transcription->CellDeath

Proposed mechanism of action for Compound 16.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the selected piperidine derivatives.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for DTPEP and Compound 17a)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

2. Sulforhodamine B (SRB) Assay (for Compound 16)

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the compounds as described in the MTT assay protocol, followed by a 48-hour incubation period.[3]

  • Cell Fixation: After incubation, the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing and Solubilization: The unbound SRB is removed by washing the plates five times with 1% acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The GI50 value is determined from the dose-response curves.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment with the piperidine derivatives for the desired time, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet the cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3, GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control like GAPDH.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed Seed Cancer Cells (96-well or 6-well plates) Treat Treat with Piperidine Derivatives Seed->Treat MTT_SRB MTT or SRB Assay Treat->MTT_SRB Lysis Cell Lysis & Protein Quantification Treat->Lysis Readout Measure Absorbance MTT_SRB->Readout IC50 Calculate IC50/GI50 Readout->IC50 SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Detection Detection & Analysis Immunoblot->Detection

General experimental workflow.

References

A Comparative Analysis of 1-Methyl-4-(1-naphthylvinyl)piperidine and Standard of Care Treatments for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational compound 1-Methyl-4-(1-naphthylvinyl)piperidine and the current standard of care therapies for Alzheimer's disease. The comparison is based on their distinct mechanisms of action targeting the cholinergic system, a key pathway implicated in the cognitive decline associated with the disease.

Executive Summary

Alzheimer's disease is characterized by a significant deficit in the neurotransmitter acetylcholine (ACh). The current standard of care primarily involves the use of acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh in the synaptic cleft. In contrast, this compound represents a different therapeutic strategy, acting as an inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh.

This guide presents the available preclinical data for a close analog of this compound and the established efficacy data for the standard of care AChE inhibitors. It is important to note that no direct comparative studies have been identified in the public domain. The following information is therefore presented for an indirect comparison of their biochemical potencies and mechanisms.

Mechanism of Action: Two Sides of the Cholinergic Coin

The primary therapeutic intervention in Alzheimer's disease aims to boost cholinergic neurotransmission. As illustrated in the signaling pathway below, both this compound and standard of care AChE inhibitors modulate acetylcholine levels, albeit through opposing enzymatic targets.

Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release This compound 1-Methyl-4- (1-naphthylvinyl)piperidine This compound->ChAT Inhibition AChE Acetylcholinesterase ACh_cleft->AChE Degradation ACh_Receptor Acetylcholine Receptor ACh_cleft->ACh_Receptor AChE_Inhibitors Standard of Care (AChE Inhibitors) AChE_Inhibitors->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal

Figure 1: Modulation of Acetylcholine Signaling.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for the investigational compound's analog and the standard of care treatments.

Table 1: In Vivo Efficacy of (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115)
ParameterSpeciesAdministrationEffectCitation
ChAT ActivityRatMultiple IntraperitonealUp to 80% decrease in brain[1]
Acetylcholine LevelsRatMultiple IntraperitonealUp to 25% decrease in brain[1]

Note: B115 is described as a depot form of a potent quaternary ammonium analogue inhibitor of choline acetyltransferase.

Table 2: In Vitro Efficacy of Standard of Care Acetylcholinesterase Inhibitors
CompoundTargetIC50 ValueCitation
DonepezilAcetylcholinesterase6.7 nM[2]
RivastigmineAcetylcholinesterase4.3 - 4760 nM
GalantamineAcetylcholinesterase410 nM[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.

Choline Acetyltransferase (ChAT) Inhibition Assay (General Protocol)

This assay measures the activity of ChAT by quantifying the amount of acetylcholine produced from its substrates, choline and acetyl-CoA.

ChAT_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Tissue_Homogenate Brain Tissue Homogenate Incubate_with_Inhibitor Incubate with This compound Tissue_Homogenate->Incubate_with_Inhibitor Add_Substrates Add Choline and Radiolabeled Acetyl-CoA Incubate_with_Inhibitor->Add_Substrates Incubate_37C Incubate at 37°C Add_Substrates->Incubate_37C Stop_Reaction Stop Reaction (e.g., pH change, heat) Incubate_37C->Stop_Reaction Separate_ACh Separate Radiolabeled ACh (e.g., precipitation, chromatography) Stop_Reaction->Separate_ACh Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Separate_ACh->Quantify_Radioactivity Calculate_Activity Calculate ChAT Activity Quantify_Radioactivity->Calculate_Activity

Figure 2: Workflow for a typical ChAT inhibition assay.

A common method for determining ChAT activity involves the following steps:

  • Tissue Preparation: Brain tissue is homogenized in a suitable buffer to release the enzyme.

  • Incubation with Inhibitor: The tissue homogenate is pre-incubated with varying concentrations of the test compound (e.g., this compound).

  • Enzymatic Reaction: The reaction is initiated by adding the substrates, choline and a radiolabeled form of acetyl-CoA (e.g., [¹⁴C]acetyl-CoA). The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped.

  • Product Separation and Quantification: The radiolabeled acetylcholine produced is separated from the unreacted radiolabeled acetyl-CoA. The amount of radiolabeled acetylcholine is then quantified using scintillation counting. The enzyme activity is calculated and compared between treated and untreated samples to determine the inhibitory effect of the compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory potential of compounds like Donepezil, Rivastigmine, and Galantamine.

AChE_Assay_Workflow cluster_reagents Reaction Mixture cluster_process Assay Process cluster_analysis Data Analysis AChE_Source AChE Source (e.g., purified enzyme, brain homogenate) Mix_and_Incubate Mix AChE, Inhibitor, and DTNB and pre-incubate AChE_Source->Mix_and_Incubate Inhibitor Test Compound (AChE Inhibitor) Inhibitor->Mix_and_Incubate DTNB DTNB (Ellman's Reagent) DTNB->Mix_and_Incubate Substrate Acetylthiocholine (ATCh) Initiate_Reaction Initiate reaction by adding ATCh Substrate->Initiate_Reaction Mix_and_Incubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate reaction rate Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Figure 3: Workflow for the Ellman's method for AChE inhibition.

The principle of the Ellman's method is as follows:

  • Reaction Setup: Acetylcholinesterase is incubated with the test inhibitor at various concentrations.

  • Chromogenic Reaction: The substrate, acetylthiocholine, is added. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

  • Spectrophotometric Measurement: The rate of formation of TNB is monitored by measuring the increase in absorbance at 412 nm.

  • Calculation of Inhibition: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated.

Conclusion

This compound and its analogs represent a therapeutic approach to Alzheimer's disease that is distinct from the current standard of care. By inhibiting choline acetyltransferase, these compounds aim to reduce the production of acetylcholine. The in vivo data on a related compound, B115, demonstrates significant ChAT inhibition in the brain. However, the direct impact of this level of inhibition on acetylcholine levels appears to be less pronounced.

In contrast, the standard of care acetylcholinesterase inhibitors have well-documented in vitro potencies, with IC50 values in the nanomolar range, and established clinical efficacy in temporarily improving cognitive symptoms in Alzheimer's patients.

The lack of direct comparative studies and the limited publicly available data on this compound make a definitive efficacy comparison challenging. Further preclinical studies, including in vitro IC50 determination for ChAT and in vivo studies in relevant animal models of Alzheimer's disease, are necessary to fully elucidate the therapeutic potential of this compound relative to the established standard of care.

References

Benchmarking 1-Methyl-4-(1-naphthylvinyl)piperidine Against Known Sigma Receptor Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative benchmark of 1-Methyl-4-(1-naphthylvinyl)piperidine against established sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands. The primary known biological activity of this compound is the inhibition of choline acetyltransferase.[1] As of the date of this publication, specific binding affinity data for this compound at sigma receptors is not available in peer-reviewed literature. However, its structural components, featuring a methyl-piperidine and a naphthalene group, are present in known high-affinity sigma receptor ligands, suggesting a potential for interaction that warrants investigation.

This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the binding affinities of key reference sigma receptor ligands, detailing the experimental protocols for their determination, and illustrating the associated signaling pathways.

Quantitative Comparison of Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki, in nM) of well-characterized sigma receptor ligands. These values represent the concentration of the ligand required to occupy 50% of the receptors in vitro and are a standard measure of a ligand's potency. Lower Ki values indicate higher binding affinity.

CompoundSigma-1 (σ₁) Receptor Ki (nM)Sigma-2 (σ₂) Receptor Ki (nM)Selectivity (σ₂ Ki / σ₁ Ki)Functional Activity
This compound Data Not AvailableData Not AvailableData Not AvailableCholine Acetyltransferase Inhibitor[1]
(+)-Pentazocine1.62 - 2.34[2]>1000[3]> 427σ₁ Agonist[2][3]
Haloperidol2.0 - 4.0[3]~3.0 - 5.0~1σ₁ Antagonist / σ₂ Ligand
1,3-Di-o-tolylguanidine (DTG)35.5 - 69[4][5]21 - 39.9[4][5]~0.5Non-selective σ₁/σ₂ Agonist[5][6]
SA45034.6[2]Data Not AvailableData Not Availableσ₁ Agonist[2]
PRE-0842.2[2]Data Not AvailableData Not Availableσ₁ Agonist[2]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. These assays are fundamental in pharmacology for characterizing the interaction of a ligand with its receptor.

Sigma-1 (σ₁) Receptor Binding Assay

A standard protocol for determining the binding affinity of a test compound for the σ₁ receptor involves the use of a radiolabeled ligand, such as --INVALID-LINK---pentazocine, which is known to bind with high affinity and selectivity to the σ₁ receptor.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize tissue (e.g., guinea pig brain) in sucrose buffer p2 Centrifuge at low speed to remove nuclei and debris p1->p2 p3 Centrifuge supernatant at high speed to pellet membranes p2->p3 p4 Resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membranes with ³H-pentazocine and varying concentrations of test compound p4->a1 a2 Incubate at room temperature a1->a2 a3 Separate bound and free radioligand by rapid filtration a2->a3 a4 Measure radioactivity on filters using liquid scintillation counting a3->a4 d1 Determine IC50 value (concentration of test compound that inhibits 50% of ³H-pentazocine binding) a4->d1 d2 Calculate Ki value using the Cheng-Prusoff equation d1->d2 G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize tissue (e.g., rat liver) in sucrose buffer p2 Centrifuge at low speed to remove nuclei and debris p1->p2 p3 Centrifuge supernatant at high speed to pellet membranes p2->p3 p4 Resuspend membrane pellet in assay buffer p3->p4 a1 Incubate membranes with [³H]DTG, a σ₁ masking agent (e.g., (+)-pentazocine), and varying concentrations of test compound p4->a1 a2 Incubate at room temperature a1->a2 a3 Separate bound and free radioligand by rapid filtration a2->a3 a4 Measure radioactivity on filters using liquid scintillation counting a3->a4 d1 Determine IC50 value (concentration of test compound that inhibits 50% of [³H]DTG binding to σ₂ sites) a4->d1 d2 Calculate Ki value using the Cheng-Prusoff equation d1->d2 G cluster_er Endoplasmic Reticulum cluster_effects Downstream Effects s1r_bip σ₁R-BiP Complex s1r Active σ₁R s1r_bip->s1r Dissociation ligand σ₁ Ligand (Agonist) ligand->s1r_bip Binding ca_signaling Modulation of Ca²⁺ Signaling s1r->ca_signaling ion_channels Modulation of Ion Channels (K⁺, Na⁺) s1r->ion_channels gpcr Modulation of GPCRs (e.g., Dopamine) s1r->gpcr stress_response Cellular Stress Response s1r->stress_response G cluster_er Endoplasmic Reticulum cluster_effects Downstream Effects s2r σ₂R (TMEM97) active_s2r Active σ₂R s2r->active_s2r Activation ligand σ₂ Ligand ligand->s2r Binding ca_signaling Modulation of Ca²⁺ Homeostasis active_s2r->ca_signaling cell_proliferation Regulation of Cell Proliferation active_s2r->cell_proliferation apoptosis Induction of Apoptosis active_s2r->apoptosis

References

A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in both natural products and synthetic drugs highlights its versatility and importance in drug discovery. This guide provides a comparative overview of the anti-inflammatory properties of select piperidine compounds, presenting key experimental data to aid in the evaluation of their potential as anti-inflammatory drug candidates.

Comparative Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of piperine, a naturally occurring piperidine alkaloid, and a promising synthetic piperidine derivative, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31). The data is derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing inflammatory responses.

CompoundTargetMetricValueExperimental Model
Piperine Nitric Oxide (NO) ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[1][2]
Prostaglandin E2 (PGE2) ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[1][2]
Tumor Necrosis Factor-α (TNF-α) ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[1][2]
Interleukin-6 (IL-6) ProductionInhibitionConcentration-dependentLPS-stimulated RAW 264.7 cells[3]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) NF-κB DNA BindingIC50~5 µMLPS-stimulated RAW 264.7 cells[4]
N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) Paw EdemaInhibition> Celecoxib & IndomethacinCarrageenan-induced in rats[5][6]
N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) Paw EdemaInhibition> Celecoxib & IndomethacinCarrageenan-induced in rats[5][6]

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a standard method for evaluating the anti-inflammatory effects of piperidine compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of the test piperidine compounds (e.g., piperine, EF31) for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compounds on the production of inflammatory mediators is calculated as a percentage of the LPS-stimulated control. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

Many piperidine compounds exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway initiated by LPS and the points of intervention by inhibitory piperidine compounds.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Inhibits NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Nucleus Nucleus NF_kB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Piperidine Piperidine Compounds Piperidine->IKK Inhibit Piperidine->NF_kB_active Inhibit Translocation

Caption: NF-κB signaling pathway and points of inhibition by piperidine compounds.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates a signaling cascade leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Studies have shown that piperine and synthetic piperidin-4-ones inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[1][7][8][9][10]

Experimental Workflow for Anti-inflammatory Compound Screening

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel anti-inflammatory piperidine compounds.

Experimental_Workflow Start Start: Library of Piperidine Compounds Screening Primary Screening: Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells Start->Screening Hit_Identification Hit Identification Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination: NO, TNF-α, IL-6 Inhibition Hit_Identification->Dose_Response Active Compounds Mechanism Mechanism of Action Studies: NF-κB & MAPK Pathway Analysis (Western Blot) Dose_Response->Mechanism In_Vivo In Vivo Efficacy Studies: (e.g., Carrageenan-induced Paw Edema in Rodents) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Safety Operating Guide

Safe Disposal of 1-Methyl-4-(1-naphthylvinyl)piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 1-Methyl-4-(1-naphthylvinyl)piperidine, tailored for research, scientific, and drug development professionals. The following procedures are based on best practices for chemically similar substances due to the absence of a specific safety data sheet for this compound.

I. Understanding the Compound: Essential Data

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₉NEvitaChem[1]
Molecular Weight~241.33 g/mol EvitaChem[1]
AppearanceTypically a crystalline solid or thick syrup.EvitaChem[1], PrepChem.com[2]
SolubilityPoorly soluble in water; Soluble in organic solvents like ethanol and dimethyl sulfoxide.EvitaChem[1]

II. Immediate Safety and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation based on similar piperidine compounds, stringent safety measures are mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Tight-sealing safety goggles and a face shield.[3]

  • Lab Coat: A standard laboratory coat is required. For larger spills, chemical-resistant outerwear should be used.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Storage:

  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), must be segregated from general laboratory waste.
  • Store waste in a designated, clearly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

2. Handling Small Spills (in a laboratory setting):

  • Ensure the area is well-ventilated.
  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand).
  • Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[3]
  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

3. Disposal of Unused Product and Contaminated Waste:

  • Do not dispose of this chemical down the drain. [3] It should not be released into the environment.[3]
  • All waste, including the original container with any remaining product, must be disposed of as hazardous chemical waste.
  • Engage a licensed professional waste disposal service to handle the collection and disposal of the chemical waste.
  • Ensure compliance with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound start Start: Identify Waste (Unused Product, Contaminated Materials, Spills) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe assess_spill Step 2: Assess Situation (Spill or Contained Waste?) ppe->assess_spill spill_procedure Step 3a: Small Spill Procedure - Ventilate Area - Absorb with Inert Material - Collect and Containerize assess_spill->spill_procedure Spill contained_waste Step 3b: Contained Waste Procedure - Segregate from other waste - Place in labeled, sealed container assess_spill->contained_waste Contained storage Step 4: Temporary Storage - Cool, dry, well-ventilated area - Away from incompatible materials spill_procedure->storage contained_waste->storage disposal Step 5: Final Disposal - Contact licensed waste disposal service - Comply with all regulations storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-4-(1-naphthylvinyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Methyl-4-(1-naphthylvinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 117613-42-0). The following procedures are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. This compound is known to be an inhibitor of choline acetyltransferase and should be handled with care in a laboratory setting.[1] A synthesis protocol describes the final product as a thick syrup.[2]

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidelines for similar piperidine derivatives and chemicals with comparable hazard profiles.

Protection Type Recommended PPE Guidelines and Considerations
Eye and Face Protection Chemical safety goggles and a face shield.[3][4][5]Essential when there is a potential for splashing.[3][5] In low-risk situations, safety glasses with side shields may be sufficient.[3][5]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC).[3][4][5] A flame-retardant and antistatic lab coat or coveralls.[6]Double gloving is recommended for enhanced protection. Ensure gloves are resistant to permeation by the chemical and any solvents used.[3][5]
Respiratory Protection A NIOSH-approved air-purifying respirator with appropriate cartridges.[7]To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or aerosols.[6][8]
Foot Protection Chemical-resistant, steel-toed boots.[4][7]Should be worn to protect against spills and falling objects.
II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to safely manage this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[9][10]

  • Ground and bond all containers and receiving equipment to prevent static discharge, especially when transferring the substance.[6][8][11]

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Given its form as a "thick syrup,"[2] handle with care to avoid splashes and direct contact with skin or eyes.

  • Use only spark-proof tools and explosion-proof equipment.[8][10]

  • Avoid eating, drinking, or smoking in the handling area.[8][11]

3. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][11][9][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[6][8][11][10]

  • Store in a flammables-area and away from incompatible materials such as strong oxidizing agents and acids.[12]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.

  • Contaminated materials such as gloves, pipette tips, and paper towels should also be collected in a designated hazardous waste container.

2. Disposal Procedure:

  • Dispose of the chemical waste and contaminated materials through an approved waste disposal plant.[8][9]

  • Do not allow the product to enter drains.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical progression of steps for safely handling and disposing of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem storage Store Appropriately handle_chem->storage Post-Use collect_waste Collect Waste handle_chem->collect_waste Generate Waste storage->handle_chem For Use dispose_waste Dispose via Approved Vendor collect_waste->dispose_waste

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.